Product packaging for R-Dotap(Cat. No.:CAS No. 328250-29-9)

R-Dotap

Cat. No.: B14079368
CAS No.: 328250-29-9
M. Wt: 663.1 g/mol
InChI Key: KWVJHCQQUFDPLU-KNEFWTSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) is a chiral, cationic lipid that has emerged as a critical component in non-viral delivery systems and as a potent immunostimulatory adjuvant for next-generation vaccines . As a key synthetic cationic lipid, its core structural element is a quaternary ammonium headgroup, which is responsible for its ability to form stable nanoparticles and interact with negatively charged cell membranes and nucleic acids . In vaccine research, this compound demonstrates a remarkable capacity to stimulate robust and multifaceted immune responses. When formulated with recombinant protein antigens, such as those from SARS-CoV-2 and influenza, this compound-based vaccines promote strong humoral immunity with neutralizing antibody production, as well as potent cellular immunity, including polyfunctional CD8+ and CD4+ T cell responses . This ability to enhance antigen uptake and cross-presentation via the MHC-I pathway is crucial for inducing cytotoxic T lymphocytes, a response that is often poorly recruited by conventional adjuvants . Studies have shown that this compound consistently outperforms traditional adjuvant systems like squalene-based emulsions in eliciting high-magnitude T cell responses . Its mechanism is linked to the induction of Type I interferons in draining lymph nodes, a process dependent on endosomal TLRs . Beyond its immunomodulatory properties, this compound serves as an excellent transfection agent and delivery vehicle for oligonucleotides and other nucleic acids in gene therapy research . Its cationic nature allows for efficient complexation with genetic material and receptor-independent internalization into cells. This product is classified as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human use. Researchers are responsible for ensuring their compliance with all applicable regulations and guidelines when using this product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H80NO4+ B14079368 R-Dotap CAS No. 328250-29-9

Properties

CAS No.

328250-29-9

Molecular Formula

C42H80NO4+

Molecular Weight

663.1 g/mol

IUPAC Name

[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl]-trimethylazanium

InChI

InChI=1S/C42H80NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,40H,6-19,24-39H2,1-5H3/q+1/b22-20-,23-21-/t40-/m1/s1

InChI Key

KWVJHCQQUFDPLU-KNEFWTSXSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Synthetic Methodologies and Enantiomeric Control in R Dotap Derivatization

Advanced Synthetic Routes for Stereospecific R-Dotap Production

Stereospecific synthesis of this compound typically involves starting with enantiomerically pure precursors to control the chirality at the C-2 position of the propane-1,2,3-triol (B13761041) backbone.

Optimization of Chiral Synthesis Strategies for this compound

Chiral synthesis strategies for this compound often involve the esterification of a chiral glycerol (B35011) derivative with oleic acid or its activated forms, such as oleoyl (B10858665) chloride. One approach described in the literature involves the di-esterification of 2,3-epoxypropyltrimethylammonium chloride (EPTAC) with oleic acid, although this method typically yields the racemic mixture wikipedia.org. To obtain the enantiomerically pure R-isomer, starting materials with defined stereochemistry are crucial. Processes analogous to those for the racemate can be employed, starting from enantiomerically pure precursors like (R)-1-chloro-2,3-dioleoyloxypropane or (R)-1-dimethylamino-2,3-dioleoyloxypropane, followed by appropriate functionalization and ion exchange if the chloride salt is desired google.comgoogle.com.

Purification Methodologies for High-Purity this compound (excluding basic identification)

Purification of this compound to high purity is essential for its applications. While chromatography, particularly on silica (B1680970) gel, has been used for purification, it is often considered complex and expensive for industrial-scale preparations google.com. Alternative scalable purification methods are desirable americanpharmaceuticalreview.com. Crystallization of DOTAP chlorides, including enantiomerically pure forms, directly from the reaction solution or by recrystallization of amorphous material can yield crystalline forms with high chemical and optical purity, potentially >95% or higher google.com. Crystalline forms of this compound chloride exhibit specific powder X-ray diffraction patterns, which can be used to confirm their solid state and purity google.com.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of this compound analogs and derivatives involve modifying different parts of the molecule, such as the headgroup or the hydrocarbon chains, to alter their physicochemical properties and biological interactions.

Systematic Headgroup Modifications for Functional Studies

Modifications to the trimethylammonium headgroup of this compound can influence its charge density, interaction with negatively charged molecules like DNA or RNA, and ultimately its efficacy in applications such as gene delivery. While the core trimethylammonium group is characteristic of DOTAP, systematic modifications could involve altering the degree of methylation or introducing other functional groups to modulate charge or introduce additional properties. Research on cationic lipids in general explores variations in the headgroup structure to optimize interactions with genetic material and cellular membranes scirp.org.

Exploration of Hydrocarbon Chain Variations and Their Synthetic Feasibility

The two oleoyl hydrocarbon chains in this compound contribute significantly to its lipophilicity and membrane-forming properties. Variations in the length, degree of saturation, and the presence and position of double or triple bonds in these chains can dramatically affect the physical properties of lipid formulations and their interactions with biological systems nih.govacs.org. For instance, replacing the cis-double bonds of DOTAP with triple bonds in different positions has been shown to alter the physical properties of liposome-DNA complexes and their biological functionalities nih.govacs.orgacs.org. The synthesis of such analogs involves incorporating fatty acids or acyl chlorides with the desired hydrocarbon chain modifications during the esterification step of the glycerol backbone scirp.orgnih.gov. The feasibility of synthesizing these variations depends on the availability and synthetic accessibility of the modified fatty acid precursors. Studies have explored the synthesis of cationic lipids with varying acyl chains, including myristoyl (C14), palmitoyl (B13399708) (C16), stearoyl (C18 saturated), and oleoyl (C18:1) derivatives, demonstrating the synthetic routes for incorporating different hydrocarbon tails scirp.org.

In-process and Final Product Characterization Techniques for this compound Synthesis

Chromatographic Purity and Isomeric Purity Assessment in Research Batches (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the chemical and isomeric purity of this compound in research batches. HPLC allows for the separation and quantification of the target compound from impurities and other isomers.

HPLC is commonly used to determine the purity and content of DOTAP chloride google.com. Methods using HPLC with detectors such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are employed to quantify cationic lipids like DOTAP, especially since they may have poor UV absorbance researchgate.netlcms.czresearchgate.net. HPLC-CAD methods enable the assessment of purity and quantitation of cationic lipids and can detect low-level impurities lcms.cz.

Research indicates that HPLC can achieve high purity assessments for DOTAP. For example, test compounds, including DOTAP analogues, have shown > 95% purity as determined by HPLC nih.gov. Specific HPLC conditions for analyzing cationic lipids have been reported, utilizing columns like Halo RP-Amide and gradients of acetonitrile (B52724) and water with acidic modifiers nih.gov. The purity of racemic (2R,S)-DOTAP chloride has been assessed by HPLC, showing high stability over time google.comgoogle.com. Enantiomeric purity of this compound is also assessed chromatographically, ensuring that the desired isomer is present in high proportion nih.gov.

Interactive Table 1: Examples of Purity Assessment by HPLC

CompoundPurity (%) (Method)Reference
Test compounds (incl. DOTAP analogues)> 95 (HPLC) nih.gov
(2R,S)-DOTAP chloride> 99 (HPLC area-%) google.com
Racemic DOTAP99.9 (Purity) nih.gov
(R)-DOTAP100 (Purity) nih.gov
(S)-DOTAP99.9 (Purity) nih.gov
DOTAP≥95 (HPLC) tocris.com

Note: Purity values and methods are as reported in the cited sources.

Interactive Table 2: Simulated Membrane Lipid Density (1:1 DOTAP:Cholesterol)

DOTAP FormLipid Density (% relative to racemic)Reference
Racemic100.0 nih.gov
Pure this compound105.0 ± 2.5 nih.gov
Pure S-DOTAP115.0 ± 22.6 nih.gov

Note: Data derived from membrane modeling simulations.

Mechanistic Investigations of R Dotap Bio Interactions at the Molecular and Cellular Level

R-Dotap Interactions with Model Biological Membranes

This compound, typically formulated into cationic liposomes, interacts with cell membranes and artificial membrane systems. These interactions are critical for the cellular uptake of this compound-based delivery systems and the subsequent release of their cargo into the cytoplasm nih.govuni.lu.

Biophysical techniques such as Atomic Force Microscopy (AFM) and Cryogenic Electron Microscopy (Cryo-EM) are valuable tools for characterizing the interactions between lipid nanoparticles, including those containing this compound, and model membrane systems citeab.comrsc.org. Cryo-TEM, a related technique, is considered a standard for observing the size, morphology, and internal structure of complex molecular assemblies like lipid-based delivery vectors rsc.orgrnainter.org. While the search results highlight the use of these techniques for characterizing lipid nanoparticles and their interactions with membranes in general, specific detailed findings focusing solely on this compound-induced membrane fusion dynamics characterized exclusively by AFM or Cryo-EM in the provided snippets are limited. However, these techniques are broadly applied to study the structural aspects and interactions of lipid assemblies relevant to this compound systems citeab.comdisprot.org. Studies using these methods can reveal how cationic lipids influence membrane structure and potentially visualize intermediates in membrane fusion processes rsc.org.

Upon cellular uptake, this compound-based lipoplexes are often internalized through endocytosis, leading to their localization within endosomes citeab.comnih.gov. For successful transfection, the encapsulated nucleic acid must escape the endosome before it is degraded in the lysosomes nih.govoup.com. Endosomal escape is considered a critical barrier in non-viral gene delivery nih.govuni-freiburg.de. Cationic lipids like this compound are thought to facilitate endosomal escape through mechanisms that can involve membrane fusion or disruption nih.gov. The positive charge of the lipoplex is believed to play a role in interacting with the negatively charged endosomal membrane, potentially leading to destabilization and release of the nucleic acid into the cytoplasm nih.govnih.gov. Studies have compared the endosomal escape efficiency of different lipoplex formulations, indicating that formulations containing specific helper lipids alongside cationic lipids can enhance escape citeab.comoup.com. Efficient escape from endosomes is a key factor determining the transfection efficiency of lipoplexes citeab.com.

This compound-containing liposomes can induce permeabilization effects on cellular and artificial membrane systems. This permeabilization can be influenced by the composition of the lipid system and the charge of the target membrane. Studies using artificial membranes, such as liposomes with varying negatively charged lipid content, have shown that cationic liposomes, including those containing DOTAP, can cause leakage from these vesicles, indicating membrane permeabilization. The interaction is primarily driven by electrostatic forces between the cationic lipids and the anionic components of the target membrane. The degree of permeabilization can depend on factors such as the ratio of cationic to neutral lipids and the presence of helper lipids. For instance, the addition of positively charged DOTAP to DOPE liposomes has been shown to increase the insertion of carbon nanotubes into the liposomes and enhance the permeability of resulting membranes.

Endosomal Escape Mechanisms in Cellular Transfection Studies

Nucleic Acid Condensation and Lipoplex Formation with this compound

A key function of this compound in gene delivery is its ability to interact with and condense negatively charged nucleic acids, forming lipoplexes rnceus.comnih.gov. This condensation protects the nucleic acid from degradation and facilitates its packaging into nanoparticles suitable for cellular uptake sci-hub.seuni.lu.

The formation of lipoplexes between this compound and anionic polynucleotides like DNA and RNA is primarily driven by strong electrostatic interactions between the positively charged trimethylammonium headgroup of this compound and the negatively charged phosphate (B84403) backbone of the nucleic acids rnceus.comnih.govsci-hub.seuni.lunih.gov. This electrostatic attraction leads to the condensation of the nucleic acid and the self-assembly of lipid-nucleic acid complexes uni.lunih.gov. The strength of these interactions and the resulting charge ratio of the lipoplex are critical factors influencing the stability, size, and cellular interactions of the complexes sci-hub.seuni.lu. Studies have shown that these electrostatic interactions can lead to the formation of stable complexes upon simple mixing of cationic liposomes with nucleic acids nih.govuni.lu. The interaction dynamics can be influenced by the presence of other lipids and the ionic environment nih.gov.

Various biophysical techniques are employed to characterize the structure and size of lipoplexes formed by this compound and nucleic acids. Dynamic Light Scattering (DLS) is commonly used to determine the average size and size distribution of the formed particles rnainter.org. Small-angle X-ray Scattering (SAXS) and Small-angle Neutron Scattering (SANS) provide more detailed information about the internal structure and organization of the lipoplexes rnainter.org.

Data from DLS measurements on hybrid nanoparticles containing DOTAP and mRNA, for example, showed discrete particles with confined size and positive zeta potential, indicating the formation of stable complexes.

Here is a sample table illustrating typical data that might be obtained from structural analysis techniques (Note: Specific values for this compound would depend on the exact formulation and conditions):

TechniqueParameter MeasuredTypical Findings for this compound Lipoplexes (Illustrative)
DLSHydrodynamic Diameter100-400 nm
DLSPolydispersity Index (PDI)< 0.3 (indicates homogeneity)
SAXS/SANSInternal StructureLamellar or Hexagonal phases
SAXSRepeat Distance (d-spacing)Varies with lipid composition and charge ratio

Kinetics of Complex Assembly and Dissociation in Experimental Buffers

While specific detailed kinetic studies on the assembly and dissociation of this compound complexes with various biomolecules in experimental buffers are not extensively detailed in the provided search results, the general principle governing such interactions involves electrostatic attraction between the positively charged this compound and negatively charged cargo (like DNA or RNA) or cell surface components frontiersin.orgwikipedia.orgnih.gov. The formation of lipoplexes with nucleic acids, for instance, is a self-assembly process driven by charge neutralization and hydrophobic interactions. The stability and dissociation kinetics of these complexes in different buffer conditions (e.g., varying ionic strength, pH) would influence their ability to protect the cargo and facilitate cellular interactions. The cationic charge on this compound promotes efficient binding to negatively charged cell membranes researchgate.netuniversiteitleiden.nlfrontiersin.org.

Intracellular Trafficking and Subcellular Localization of this compound Formulations in Cellular Models

Following interaction with cells, this compound formulations undergo internalization and trafficking within the cellular endomembrane system. The specific pathways and subsequent localization are crucial for determining the biological outcome, such as antigen presentation or delivery of therapeutic cargo.

This compound, particularly in the form of lipoplexes or nanoparticles, is primarily taken up by cells through endocytic pathways nih.govnih.govacs.org. Studies suggest that cationic lipid formulations, including DOTAP, can be internalized via clathrin-mediated endocytosis nih.govnih.govacs.org. Some research also indicates the involvement of lipid raft/caveolae-mediated endocytosis, depending on the formulation and cell type nih.gov. The cationic charge of this compound is thought to promote efficient binding to the negatively charged cell surface, which is a prerequisite for endocytosis researchgate.netuniversiteitleiden.nlfrontiersin.org.

Upon internalization, this compound formulations are trafficked through the endosomal compartment, progressing from early to late endosomes and eventually to lysosomes nih.govresearchgate.netdovepress.com. The acidic environment of endosomes and the presence of lysosomal enzymes pose a barrier for the delivery of intact cargo to the cytoplasm or for efficient antigen processing for MHC class I presentation researchgate.netdovepress.com.

Interestingly, cationic lipids like DOTAP have been shown to interfere with the acidification of lysosomes, leading to an increase in lysosomal pH researchgate.netdovepress.com. This alkalization can reduce the activity of lysosomal proteases, thereby limiting the degradation of internalized antigens or cargo researchgate.netdovepress.com. This mechanism is particularly relevant for promoting antigen cross-presentation, where extracellular antigens are processed for presentation on MHC class I molecules researchgate.netdovepress.com. The ability of DOTAP to facilitate endosomal escape has also been hypothesized to occur through association with anionic lipids in the endosomal membrane, causing destabilization nih.gov.

Mechanisms of Cellular Uptake (e.g., endocytosis pathways)

Immune Cell Activation Pathways Modulated by this compound

This compound is recognized for its ability to modulate immune responses, acting as an adjuvant that enhances the immunogenicity of co-administered antigens nih.govresearchgate.netpdsbiotech.commdpi.comresearchgate.netnih.gov. Its effects on immune cells, particularly dendritic cells, are central to this activity.

This compound has been shown to promote the activation and maturation of dendritic cells (DCs) nih.govresearchgate.netpdsbiotech.commdpi.comresearchgate.netresearchgate.net. Activation is characterized by the upregulation of co-stimulatory molecules on the DC surface, such as CD86 researchgate.netuniversiteitleiden.nlfrontiersin.orgnih.govnih.gov. Studies have demonstrated that this compound can induce increased CD86 expression on bone marrow-derived dendritic cells (BMDCs) in a dose-dependent manner frontiersin.orgnih.gov. This upregulation of co-stimulatory molecules is critical for the effective priming of T cell responses nih.govpdsbiotech.commdpi.comnih.gov. This compound also promotes the induction of chemokines and cytokines by dendritic cells nih.govresearchgate.netpdsbiotech.commdpi.comresearchgate.net.

A key mechanism by which this compound modulates immune responses is through the induction of type I interferon (IFN) responses nih.govresearchgate.netaai.orgnih.govpdsbiotech.commdpi.comnih.govresearchgate.netresearchgate.net. This compound has been shown to stimulate the production of type I IFNs, such as IFN-α and IFN-β, particularly by dendritic cells aai.orgnih.govresearchgate.net. This induction is crucial for its immunostimulatory activity aai.orgnih.gov.

Research indicates that this compound-mediated type I IFN induction is dependent on MyD88 signaling nih.govresearchgate.netaai.orgnih.govpdsbiotech.commdpi.comresearchgate.netresearchgate.net. Furthermore, studies have identified the involvement of endosomal Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) in this process nih.govresearchgate.netaai.orgnih.govpdsbiotech.commdpi.comresearchgate.netresearchgate.net. This compound stimulates both TLR7 and TLR9, suggesting that the activation of these endosomal TLRs through the MyD88 pathway is the primary mechanism leading to type I IFN production aai.orgnih.gov. This TLR-mediated activation contributes significantly to the adjuvant effects of this compound, enhancing cellular and antibody-mediated immune responses pdsbiotech.commdpi.comnih.gov.

Chemokine and Cytokine Expression Profiles in this compound Treated Cells

This compound, an enantiospecific cationic lipid, has demonstrated significant potential as an immune stimulant, influencing chemokine and cytokine expression profiles in various cell types, particularly antigen-presenting cells (APCs) and T cells. Studies have shown that this compound can induce dendritic cell activation and the induction of chemokine expression. nih.govmdpi.comnih.govresearchgate.netresearchgate.net Furthermore, this compound has been observed to induce Type I IFN responses, which are dependent on MyD88 and endosomal TLR-7 and TLR-9 signaling pathways. nih.govnih.govresearchgate.netresearchgate.net

Research investigating the impact of this compound on CD4+ T cell responses to recombinant protein antigens has revealed its ability to elicit robust and multifunctional CD4+ T cells. mdpi.com These elicited CD4+ T cells produce a range of cytokines, including IL-2, IFN-γ, and IL-4/5. mdpi.com Compared to conventional adjuvant systems, this compound has been shown to outperform in terms of both the total number of CD4+ T cells elicited and the complexity of their functional subsets, as indicated by cytokine production profiles. mdpi.comnih.gov

Detailed analysis of cytokine-producing CD4+ T cells elicited by this compound-adjuvanted vaccines has shown dominant populations producing single cytokines, such as IL-2 alone or IL-4/5 alone. nih.gov Notably, this compound elicited a significantly higher frequency (2 to 5 times) of epitope-specific cytokine-producing cells compared to other adjuvants tested. nih.gov While IFN-γ-producing cells were also detected, their frequency was generally lower than IL-2 producers. mdpi.com

Beyond single cytokine production, this compound has been shown to induce polyfunctional CD4+ T cells capable of producing multiple cytokines simultaneously. mdpi.comnih.gov For instance, studies have identified populations of CD4+ T cells elicited by this compound that produce both IL-2 and IL-4/5, as well as IL-2 and IFN-γ. nih.gov This diverse cytokine production profile suggests that this compound can promote a balanced Th1/Th2 type immunity. pdsbiotech.comnih.gov

In the context of tumor immunotherapy, this compound has been shown to induce type I interferons in the draining lymph nodes. researchgate.netpdsbiotech.comnih.gov Analysis of inflammatory gene expression in CD11c+ dendritic cells from draining lymph nodes following this compound administration revealed upregulation of genes involved in the type I IFN pathway, including IFN-α, IFN-β, CXCL10, and Stat1. nih.gov This induction of type I IFNs is considered essential for its immunotherapeutic activity. nih.gov

Furthermore, in models assessing combination therapies including an this compound-based vaccine, an increase in chemokine expression, such as Ccl5, Cxcl9, Cxcl10, Cxcl1, Cxcl2, and Cxcl3, has been observed in the tumor microenvironment. bmj.com This suggests that this compound, potentially in combination with other agents, can contribute to a more proinflammatory environment conducive to immune cell recruitment. bmj.com

The following tables summarize representative data on cytokine and chemokine expression profiles influenced by this compound treatment:

Cytokine/ChemokineCell Type/ContextObserved EffectSource
ChemokinesDendritic cellsInduction of expression nih.govmdpi.comnih.govresearchgate.netresearchgate.net
Type I IFNsDraining lymph node (in vivo)Induction of production researchgate.netpdsbiotech.comnih.gov
IFN-α, IFN-βCD11c+ DCs from draining lymph nodeUpregulation of gene expression nih.gov
CXCL10, Stat1CD11c+ DCs from draining lymph nodeUpregulation of gene expression nih.gov
IL-2CD4+ T cellsElicitation of cytokine-producing cells mdpi.comnih.govresearchgate.net
IFN-γCD4+ T cellsElicitation of cytokine-producing cells mdpi.comnih.govresearchgate.net
IL-4/5CD4+ T cellsElicitation of cytokine-producing cells mdpi.comnih.gov
Ccl5, Cxcl9, Cxcl10, Cxcl1, Cxcl2, Cxcl3Tumor microenvironment (combination therapy)Increased expression bmj.com

Representative Cytokine Production by CD4+ T Cells Elicited by this compound (Illustrative Data)

Adjuvant SystemCell Population AnalyzedCytokineFrequency (per million CD4+ T cells)
This compoundCD4+ T cellsIL-2~2000–3000
This compoundCD4+ T cellsIFN-γ~1500
This compoundCD4+ T cellsIL-4/5Detectable
AddaVax + CpGCD4+ T cellsIL-4/5Modest

Note: Frequencies are approximate ranges based on reported data and may vary depending on the specific experimental setup and antigen used. nih.govmdpi.comnih.gov

These findings highlight the significant impact of this compound on the cellular immune response through the modulation of chemokine and cytokine expression, contributing to its promising role as an immune stimulant.

Advanced Formulation Science and Engineering of R Dotap Based Delivery Systems

Liposomal and Nanolipid Carrier Development with R-Dotap

Liposomes and nanolipid carriers (NLCs) are prominent lipid-based systems employed for the encapsulation and delivery of therapeutic agents. mdpi.comnih.govacs.org The inclusion of cationic lipids like this compound or DOTAP in these formulations is crucial for complexing with negatively charged payloads and enhancing cellular uptake. vulcanchem.comacs.org

Optimization of Encapsulation Efficiency for Bioactive Molecules

Encapsulation efficiency (EE) is a critical parameter for the successful development of lipid-based delivery systems, representing the amount of the therapeutic agent successfully loaded into the nanoparticles. Studies have investigated the factors influencing the EE of various molecules within DOTAP-containing liposomes and NLCs. For instance, DOTAP liposomes can encapsulate both hydrophobic drugs within their lipid bilayer and hydrophilic drugs within their aqueous core, demonstrating versatile encapsulation capabilities. vulcanchem.com

Research on docetaxel-loaded DOTAP-PLGA hybrid nanoparticles, which feature a DOTAP lipid shell, reported a high encapsulation efficiency of 99.9% for the hydrophobic drug docetaxel (B913). mdpi.comresearchgate.net This high efficiency was noted as significantly greater than that reported for other PLGA nanoparticle formulations. mdpi.com In the context of NLCs, optimizing formulation parameters such as the type and concentration of lipids and surfactants can improve drug loading and, consequently, encapsulation efficiency. pensoft.net NLCs generally exhibit higher drug loading capacity compared to solid lipid nanoparticles (SLNs). acs.orgpensoft.netmdpi.com

Table 1: Examples of Encapsulation Efficiency in DOTAP-Based Formulations

Formulation TypeEncapsulated MoleculeKey Components (besides payload)Encapsulation Efficiency (%)Reference
Hybrid NanoparticleDocetaxelDOTAP, PLGA99.9 mdpi.comresearchgate.net
NLCsLovastatinPrecirol, SqualeneUp to 87.6 mdpi.com
NLCsQuercetinImwitor 900 K, MCT, Tween 80, Span 20, Soy lecithin91 nih.govmdpi.com

Controlled Particle Size and Polydispersity Index in Research Formulations

Particle size and polydispersity index (PDI) are crucial characteristics that influence the in vivo behavior, stability, and cellular uptake of nanoparticles. acs.org Formulations with small, homogeneous particle sizes (low PDI) are generally preferred. A PDI of less than 0.3 is often considered acceptable for lipid-based carriers, indicating a relatively homogenous population. nih.govresearchgate.netmdpi.com

Studies on DOTAP-based liposomes and hybrid nanoparticles have reported varying particle sizes and PDIs depending on the composition and preparation method. Cationic liposomes composed of DOTAP and DOPE have been shown to have particle sizes ranging from 93 to 195 nm with PDIs between 0.17 and 0.28. spandidos-publications.com Another study reported DOTAP liposomes with an average diameter of 113 ± 1.5 nm and a PDI of 0.19 ± 0.01. researchgate.net The size of lipoplexes formed by complexing cationic liposomes with siRNA can also be controlled, with reported sizes around 200 nm considered suitable for gene delivery. spandidos-publications.comnih.gov

Hybrid nanoparticles incorporating DOTAP have also demonstrated controlled particle size. DOTAP-PLGA hybrid nanoparticles functionalized with an antibody showed average particle sizes of approximately 250 nm with monodisperse distributions. mdpi.comresearchgate.net Hybrid nanoparticles composed of DOTAP and protamine for mRNA delivery were reported to have average sizes below 300 nm and PDI values below 0.3 at certain ratios and assembly routes. nih.gov

Table 2: Representative Particle Size and PDI Values in DOTAP-Based Formulations

Formulation TypeKey Components (besides payload)Particle Size (nm)PDIReference
Cationic LiposomesDOTAP/DOPE93–1950.17–0.28 spandidos-publications.com
Cationic LiposomesEPC/DOTAP/DOPE113 ± 1.50.19 ± 0.01 researchgate.net
Lipoplexes (siRNA)DOTAP/DOPE~200- nih.gov
Hybrid NanoparticlesDOTAP, PLGA~250Monodisperse mdpi.comresearchgate.net
Hybrid NanoparticlesDOTAP, Protamine< 300< 0.3 nih.gov
NLCs-< 200< 0.3 pensoft.net

Strategies for Surface Functionalization and Ligand Integration (e.g., PEGylation)

Surface functionalization is a key strategy to modify the properties of liposomal and nanolipid carriers, influencing their circulation time, targeting capabilities, and interaction with the biological environment. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface, is a common method used to prolong circulation time by reducing opsonization and uptake by the reticuloendothelial system (RES). acs.orgnih.govnih.gov

PEGylated lipids, such as DSPE-PEG, are frequently incorporated into DOTAP-containing liposomes and hybrid nanoparticles during formulation. mdpi.comcore.ac.uknih.govgoogle.com The presence of PEG on the surface creates a steric barrier that helps evade immune recognition. acs.orgnih.gov While PEGylation can enhance colloidal stability and increase circulation half-life, it can also potentially reduce cellular uptake and transfection efficiency, a phenomenon known as the "PEG dilemma." nih.govacs.orgnih.gov

Ligand integration allows for active targeting of specific cells or tissues. Ligands can be attached to the liposome (B1194612) surface directly or, more commonly, conjugated to the distal end of PEG chains. nih.gov For example, DOTAP-PLGA hybrid nanoparticles have been functionalized with antibodies through PEGylated lipids for targeted delivery. mdpi.comresearchgate.net The method of PEGylation, either pre-insertion during liposome formation or post-insertion after formation, can influence the density and distribution of PEG on the surface, impacting the carrier's biological interactions. nih.gov

Hybrid Polymeric-Lipid Nanoparticle Formulations Incorporating this compound

Hybrid polymeric-lipid nanoparticles (LPHNPs) combine the advantages of both polymeric nanoparticles and liposomes, typically featuring a polymer core surrounded by a lipid shell. nih.govacs.orgtbzmed.ac.ir this compound or DOTAP is often a component of the lipid shell, contributing its cationic properties for enhanced payload interaction and cellular uptake. mdpi.comgoogle.com

Fabrication and Characterization of this compound-Polymer Hybrid Systems

LPHNPs incorporating DOTAP can be fabricated using various methods, including single-step self-assembly and sequential assembly approaches. nih.gov In a single-step method, the polymer and lipid components, along with the therapeutic agent, are combined in a suitable solvent system, leading to spontaneous self-assembly into core-shell structures upon introduction into an aqueous phase. nih.govnih.govnih.gov Sequential methods involve forming either a polymer core or a lipid structure first, followed by the addition of the other component. nih.govnih.gov

Characterization of these hybrid systems involves assessing their physicochemical properties, such as particle size, PDI, zeta potential, morphology, and encapsulation efficiency. Techniques like dynamic light scattering (DLS), transmission electron microscopy (TEM), and atomic force microscopy (AFM) are commonly employed. mdpi.comresearchgate.netacs.org For instance, TEM can reveal the core-shell structure of LPHNPs. acs.org Zeta potential measurements confirm the surface charge, which is typically positive due to the presence of cationic DOTAP in the lipid shell. mdpi.comresearchgate.netnih.gov

Studies have characterized DOTAP-polymer hybrid nanoparticles for the delivery of various payloads, including mRNA and docetaxel. mdpi.comresearchgate.netnih.gov The composition and fabrication method influence the resulting nanoparticle characteristics. For example, the ratio of DOTAP to polymer and the assembly route can affect particle size and internal organization. nih.gov

Interfacial Properties and Stability of Composite Formulations

The interfacial properties of LPHNPs, particularly the interaction between the polymer core and the lipid shell, are critical for their structural integrity, stability, and performance. The lipid layer, often containing DOTAP, surrounds the polymer core through various interactions, including electrostatic, hydrophobic, and van der Waals forces. nih.gov

The stability of DOTAP-polymer hybrid nanoparticles is influenced by factors such as the lipid-to-polymer ratio and the presence of stabilizing agents like PEGylated lipids. nih.govdovepress.com A sufficient concentration of phospholipids (B1166683) is needed for the formation of a stable lipid shell. nih.gov PEGylation of the lipid shell can significantly enhance the colloidal stability of hybrid nanoparticles by providing steric stabilization and reducing aggregation, particularly in biological media with high ionic strength. nih.govmdpi.com

Studies have evaluated the stability of LPHNPs by monitoring changes in particle size and PDI over time under different storage conditions. mdpi.comresearchgate.netmdpi.com For example, DOTAP-PLGA hybrid nanoparticles showed stability in terms of size distribution over a period of storage at 4 °C. mdpi.comresearchgate.net The stability of hybrid nanoparticles in the presence of serum or other biological fluids is also a key consideration for in vivo applications.

Table 3: Characterization Data for DOTAP-Polymer Hybrid Nanoparticles

Polymer ComponentLipid Component (including DOTAP)PayloadFabrication MethodParticle Size (nm)PDIZeta Potential (mV)Reference
PLGADOTAP, DSPE-PEGDocetaxel-~250MonodisperseHigh Positive mdpi.comresearchgate.net
ProtamineDOTAPmRNASingle-step, Sequential< 300< 0.3> 20 nih.gov
mcl-PHACationic Liposomes (incl. DOTAP)mRNAModified oil-in-water emulsionStable in certain conditionsLowWeak Negative (Polyplex) mdpi.com

Emulsion and Microemulsion Systems for this compound Dispersions

Emulsions and microemulsions represent distinct classes of dispersed systems utilized in pharmaceutical formulations. Emulsions are typically thermodynamically unstable dispersions of two immiscible liquids, stabilized by an emulsifying agent. ascendiacdmo.comsysrevpharm.org Microemulsions, in contrast, are optically transparent, isotropic, and thermodynamically stable systems comprising oil, water, and surfactant(s), often with a co-surfactant, featuring droplet sizes typically ranging from 1 to 100 nm. ascendiacdmo.comsysrevpharm.orgpharmaexcipients.comresearchgate.net While this compound is frequently discussed in the context of liposomes and lipid nanoparticles, the principles governing the stability and formulation of these systems are highly relevant to emulsions and microemulsions, particularly given the cationic nature of this compound and its role in interacting with other lipids and aqueous phases. nih.govdovepress.comacs.org

Colloidal Stability Assessment under Simulated Physiological Conditions

Colloidal stability is a critical attribute for this compound-based delivery systems, particularly when intended for administration under physiological conditions. Simulated physiological environments, which mimic factors such as temperature, ionic strength, and the presence of biological molecules, are crucial for evaluating the long-term integrity of these formulations. Studies have investigated the stability of this compound-containing lipid nanoparticles and related cationic lipid formulations under various conditions.

For instance, this compound/Trp2 peptide complexes were shown to be stable for 2 weeks when stored at 4 °C. acs.org The stability of lipid nanoparticles formulated with DOTAP and cholesterol at a 1:3 molar ratio was assessed by monitoring changes in size, polydispersity index (PDI), and mRNA transfection efficiency over time. These non-PEGylated formulations remained stable for 60 days when stored at 4 °C. nih.gov PEGylated formulations with a 1:2 DOTAP/cholesterol ratio also maintained their size and PDI after 90 days of storage at 4 °C. nih.gov

The zeta potential, a measure of the surface charge of particles, is a key indicator of colloidal stability. A sufficiently high positive or negative zeta potential can lead to electrostatic repulsion between particles, preventing aggregation. acs.orgersnet.org Cationic lipids like DOTAP maintain a positive charge across physiological pH ranges, which facilitates interaction with negatively charged cargo like mRNA but also influences colloidal interactions. dovepress.com Studies on DOTAP-modified lipid-polymer hybrid nanoparticles demonstrated a zeta potential of 42.4 ± 8.4 mV, which was considered within a desirable range for ensuring colloidal stability in suspension. ersnet.org

Simulated physiological temperature, such as 37°C, is often used to assess stability under conditions relevant to in vivo applications. google.com High thermal stress conditions, like 60°C or 80°C, can be employed to accelerate stability testing and differentiate between formulations. google.com The composition of the aqueous phase, including the buffer used, can also significantly impact the stability and performance of lipid nanoparticles. dovepress.com

Influence of Excipients on Formulation Characteristics

The characteristics of this compound-based emulsion and microemulsion systems, including particle size, charge, and stability, are significantly influenced by the choice and proportion of excipients. Common excipients used in conjunction with cationic lipids like this compound include helper lipids, surfactants, and stabilizing agents.

Cholesterol is a frequently used excipient in cationic lipid formulations, including those containing DOTAP. It can impact the interaction between serum proteins and lipoplexes and contribute to the stability of lipid nanoparticles in serum-containing media. nih.gov The molar ratio of DOTAP to cholesterol is a critical factor influencing formulation characteristics and transfection efficiency. nih.gov Studies have shown that different DOTAP/cholesterol ratios can affect particle size and the efficiency of delivering genetic material. dovepress.comnih.gov

Helper lipids, such as Dioleoylphosphatidylethanolamine (DOPE), are often included to facilitate cellular uptake and endosomal release of the encapsulated cargo. dovepress.commedchemexpress.comsigmaaldrich.com The ratio of cationic lipids like DOTAP to helper lipids such as DOPE can be adjusted to influence targeting and transfection efficiency. dovepress.com Formulations combining DOTAP and DOPE, or DOTAP and cholesterol, as well as formulations containing all three lipids, have been investigated for their mRNA transfer efficiency in different cell lines. dovepress.com

Surfactants and co-surfactants play a vital role in the formation and stabilization of emulsions and microemulsions by reducing interfacial tension between immiscible phases. sysrevpharm.orgpharmaexcipients.com The Hydrophilic-Lipophilic Balance (HLB) of surfactants is a key consideration in formulating stable systems. pharmaexcipients.comcrodaagriculture.com Cationic, anionic, non-ionic, and zwitterionic surfactants can be used, and their nature influences the stability of the resulting dispersion. sysrevpharm.org For microemulsions, a combination of surfactants, sometimes with a co-surfactant, is typically required to achieve thermodynamic stability. pharmaexcipients.comresearchgate.net

PEGylation, the attachment of polyethylene glycol chains to lipids, is another strategy used to modify the characteristics of lipid nanoparticles, including those containing DOTAP. PEGylation can enhance passive lymphatic targeting and regulate the biodistribution of liposomes. dovepress.com However, studies have also indicated that PEGylation can significantly decrease the mRNA transfection efficiency of DOTAP/cholesterol lipid nanoparticles depending on the molar ratio of the PEGylated lipid to DOTAP. dovepress.comnih.gov

The concentration and ratio of lipids and other excipients, as well as the formulation method, can influence particle size, PDI, and encapsulation efficiency. nih.govsigmaaldrich.com For instance, in the preparation of lipid nanoparticles, the injection ratio of the aqueous and ethanolic lipid streams can impact particle size and PDI. sigmaaldrich.com

The following table summarizes some key excipients and their reported influence on DOTAP-based formulations:

ExcipientInfluence on Formulation CharacteristicsSource
CholesterolImpacts interaction with serum proteins, contributes to stability in serum, influences transfection efficiency. nih.gov
DOPEFacilitates cellular uptake and endosomal release, influences transfection efficiency. dovepress.commedchemexpress.com
PEGylated LipidsCan enhance targeting and regulate biodistribution; may decrease transfection efficiency depending on ratio. dovepress.comnih.gov
Surfactants/Co-surfactantsReduce interfacial tension, stabilize dispersions, influence particle size and stability. sysrevpharm.orgpharmaexcipients.comresearchgate.netcrodaagriculture.com
Buffer CompositionAffects packaging, uptake, and protein synthesis efficiency of mRNA LNPs. dovepress.com

Pre Clinical Efficacy and Biological Applications of R Dotap Excluding Human Clinical Trials

Gene Delivery Applications in in vitro and in vivo Animal Models

R-DOTAP's cationic nature allows it to form complexes with negatively charged nucleic acids, such as plasmid DNA, siRNA, and mRNA, facilitating their transport into cells. wikipedia.orglipidmaps.org

siRNA and mRNA Delivery for Gene Silencing and Expression Modulation in Cellular Systems

This compound has shown efficacy in the delivery of siRNA for gene silencing in cellular systems in vitro. Studies have evaluated the effect of DOTAP's stereochemical structure on transfection efficiency. In one study using MCF-7 breast cancer cells, the R enantiomer of DOTAP was found to perform better than both the S-enantiomer and the racemic mixture for siRNA delivery targeting the aromatase enzyme (CYP19A1). caymanchem.comnih.gov At a 50 nM siRNA concentration and lipid-to-RNA charge ratios of 4 and 5, the R-enantiomer showed superior performance. nih.gov Furthermore, at a lower siRNA concentration of 10 nM and a charge ratio of 3, the R-lipoplex formulation achieved approximately 50% silencing of aromatase, whereas the S and racemic formulations did not cause significant target downregulation. nih.gov Lipoplexes containing this compound and encapsulating siRNA targeting CYP19A1 were shown to decrease aromatase activity in MCF-7 breast cancer cells. caymanchem.com

Table 1: In Vitro siRNA Silencing Efficacy of DOTAP Enantiomers in MCF-7 Cells

Formulation (Lipid:Cholesterol 1:1)siRNA ConcentrationCharge RatioAromatase Silencing
This compound50 nM4Higher than S and Racemic nih.gov
This compound50 nM5Higher than S and Racemic nih.gov
This compound10 nM3~50% nih.gov
S-DOTAP10 nM3No significant downregulation nih.gov
Racemic DOTAP10 nM3No significant downregulation nih.gov
This compound50 nM580% nih.gov

Another study investigated a lipid-based nanoparticle formulation combining DOTAP (which would include the R-enantiomer) and MC3 for enhanced siRNA delivery to vascular endothelial cells (EC). This combined formulation showed improved transfection efficiency in primary EC in vitro compared to formulations using single lipids. mdpi.com

Organ-Specific Gene Delivery and Expression in Experimental Animal Models

Information specifically detailing organ-specific gene delivery and expression using this compound in in vivo animal models is limited in the provided search results. However, the use of this compound as an antigen delivery system in animal models for vaccine studies implies systemic or localized delivery to induce immune responses, which would involve uptake by antigen-presenting cells in lymphoid organs or at the site of injection. nih.govpdsbiotech.com

Vaccine Adjuvant and Antigen Delivery Systems in Animal Models

This compound has been extensively studied as a promising immune stimulant and antigen delivery system in preclinical vaccine models. nih.govpdsbiotech.compdsbiotech.com Its properties, including cationic charge, facilitate binding to antigen-presenting cells (APCs), such as dendritic cells, and can induce TLR-7 and TLR-9 signaling, leading to type I IFN production in vivo. nih.govmdpi.com

Induction of Antigen-Specific CD4+ and CD8+ T Cell Responses in Pre-clinical Models

This compound has demonstrated a remarkable ability to induce robust antigen-specific CD4+ and CD8+ T cell responses in various animal models. pdsbiotech.comnih.gov

In studies using a preclinical mouse model of influenza vaccination with recombinant hemagglutinin (HA) protein, this compound consistently outperformed squalene-based adjuvant systems (like AddaVax, analogous to MF59) in eliciting peptide epitope-specific CD4+ T cells. nih.govmdpi.comresearchgate.net This was quantified by measuring IFN-γ and IL-2 production using ELISpot assays. nih.govmdpi.comresearchgate.net The elicited CD4+ T cells in this compound vaccinated mice displayed abundant IFN-γ and IL-2 production, suggesting multifunctional potential that can support CD8+ T cell development and enhance antigen-presenting cell function. nih.gov this compound also enhanced the magnitude and functionality of CD4+ T cells specific for HA-derived epitopes from the licensed Flublok vaccine in a mouse model, inducing cells that produced IL-2, IFN-γ, IL-4/5, and granzyme B. mdpi.comresearchgate.net

Table 2: CD4+ T Cell Responses in Mice Vaccinated with HA-B and Adjuvants (ELISpot)

Adjuvant SystemAntigenCytokine MeasuredResponse (relative to control)
This compoundHA-BIFN-γStriking enhancement nih.govmdpi.com
This compoundHA-BIL-2Striking enhancement nih.govmdpi.com
AddaVax + CpGHA-BIFN-γLower than this compound nih.govmdpi.com
AddaVax + CpGHA-BIL-2Lower than this compound nih.govmdpi.com
UnadjuvantedFlublokIFN-γ/IL-2Poorly recruited mdpi.com
This compoundFlublokIFN-γ/IL-2/IL-4/5/Granzyme BDramatically enhances magnitude and functionality mdpi.comresearchgate.net

This compound has also been primarily studied for its ability to induce potent CD8+ T cell responses, particularly in the context of cancer immunotherapy. nih.govmdpi.comaai.orgresearchgate.net Formulations of this compound with peptide antigens have been shown to stimulate strong cross-presentation and potent CD8+ T cell responses associated with a high frequency of polyfunctional CD8+ T cells. aai.orgresearchgate.net In a human papillomavirus (HPV) tumor model in mice, a single injection of this compound combined with HPV antigens induced complete regression of large tumors, correlated with an influx of antigen-specific CD8+ T cells. caymanchem.comaai.orgresearchgate.net this compound was found to be superior to GM-CSF in stimulating antigen-specific T cell responses in this model. researchgate.net this compound-based vaccines induced antigen-specific and polyfunctional CD8+ effector T cells and memory T cells in mice vaccinated with recombinant SARS-CoV2 spike or influenza antigens. pdsbiotech.comnih.govresearchgate.net These CD8+ T cells were capable of producing multiple cytotoxic cytokines and persisted in vaccinated mice, indicating the establishment of T-cell memory responses. pdsbiotech.com

Elicitation of Humoral Immune Responses and Neutralizing Antibody Production in Animal Studies

Beyond cellular immunity, this compound has also been shown to promote humoral immune responses and the production of neutralizing antibodies in animal models. pdsbiotech.comnih.govresearchgate.net

Studies with recombinant SARS-CoV2 spike or influenza antigens formulated with this compound nanoparticles demonstrated strong antibody-mediated immune responses in mice. pdsbiotech.comnih.govresearchgate.net Antibody responses induced by this compound showed a balanced Th1/Th2 type immunity, and importantly, demonstrated neutralizing activity. pdsbiotech.comnih.govresearchgate.net Vaccination with prototype SARS-CoV2/R-DOTAP or multivalent H1/H3 COBRA/R-DOTAP vaccines resulted in the induction of neutralizing antibodies against multiple clades of H1N1 and H3N2 strains and provided protection against lethal challenge with live SARS-CoV2 or influenza viruses in mice. pdsbiotech.compdsbiotech.comnih.gov While one study noted only a modest trend towards greater antibody production with this compound compared to a squalene-based adjuvant, without a statistically significant difference in serum antibody levels, other studies clearly demonstrate the elicitation of robust neutralizing and broadly cross-reactive antibodies. nih.govnih.gov

Table 3: Humoral Immune Responses in Mice Vaccinated with this compound Formulations

Antigen SourceThis compound FormulationAntibody ResponseNeutralizing ActivityProtection Against Challenge (Animal Model)
SARS-CoV2 SpikeThis compound NanoparticlesStrong antibody-mediated response, Balanced Th1/Th2Yes pdsbiotech.comnih.govresearchgate.netYes (Mice, lethal SARS-CoV2 challenge) pdsbiotech.compdsbiotech.comnih.gov
Influenza (COBRA)This compound NanoparticlesStrong antibody-mediated response, Balanced Th1/Th2, Broadly cross-reactive antibodies pdsbiotech.comnih.govresearchgate.netnih.govYes (against multiple H1 and H3 drift variants) pdsbiotech.comnih.govYes (Mice, lethal influenza challenge) pdsbiotech.compdsbiotech.comnih.gov

These findings collectively highlight this compound's potential as an effective component in subunit vaccines to induce both cellular and humoral immunity in preclinical animal models. pdsbiotech.comnih.govresearchgate.net

Efficacy in Challenging Animal Disease Models (e.g., tumor regression, viral protection)

This compound has been investigated for its efficacy in stimulating immune responses leading to therapeutic effects in animal models of cancer and infectious diseases. Studies have shown its ability to induce potent cellular and antibody-mediated immunity, contributing to tumor regression and viral protection.

In tumor models, this compound, when formulated with peptide antigens, has been shown to induce potent antitumor cytotoxic T lymphocyte (CTL) responses. In a human papillomavirus (HPV) tumor model system, a single subcutaneous injection of tumor-bearing mice with this compound combined with HPV antigens led to complete regression of large tumors. nih.govresearchgate.net This was associated with an influx of antigen-specific CD8+ T cells and a reduction in the ratio of regulatory to antigen-specific CD8+ T cells. nih.govresearchgate.net this compound has also demonstrated synergy with anti-PD1 checkpoint inhibitors, resulting in significant inhibition of B16 melanoma tumor growth in mice. nih.govresearchgate.net The mechanism involves the stimulation of type I interferon (IFN) production by dendritic cells, which is required for the induction of CD8+ T cell activity and subsequent antitumor activity. nih.govresearchgate.net

Data from tumor regression studies in TC-1 tumor-bearing mice highlight the efficacy of this compound. Mice with established tumors (4-9 mm in diameter) treated with a single dose of this compound plus antigen showed complete tumor elimination by day 26 in some groups. google.com In contrast, control groups treated with antigen alone or naive mice showed no tumor regression. google.com The ratio of regulatory T cells to HPV16 E7-specific CD8+ T cells was significantly lower in the this compound+antigen group compared to other groups. google.com

Treatment GroupTumor Regression Outcome (TC-1 mouse model)Treg/CD8+ Ratio (approx.)
This compound + AntigenComplete regression by Day 26< 0.13 google.com
Antigen onlyNo regression, inhibited growth1.0 google.com
GM-CSF + AntigenNo regression, inhibited growth1.0 google.com
Naive mice (untreated)No regression-

This compound has also shown promise in viral protection studies. Formulations containing this compound with SARS-CoV2 spike or influenza viral protein antigens significantly enhanced vaccine immunogenicity in mice. pdsbiotech.compdsbiotech.com These vaccines generated robust antigen-specific cellular and antibody-mediated immune responses, leading to significant antigen dose-sparing and protection of vaccinated mice from challenge with live SARS-CoV2 or influenza viruses. pdsbiotech.compdsbiotech.com In K18hACE2 transgenic mice challenged with SARS-CoV2, mice vaccinated with this compound-based formulations exhibited significantly higher titers of RBD-specific antibodies and showed protection from weight loss and mortality compared to mice vaccinated with antigen alone or this compound alone. pdsbiotech.com Similarly, vaccination with bivalent COBRA antigens formulated with this compound induced robust neutralizing and broadly cross-reactive antibodies against multiple H1N1 and H3N2 influenza viruses. pdsbiotech.com

Delivery of Therapeutic Agents in Non-Human Systems

Beyond its role as an immunomodulator, this compound is utilized in the delivery of various therapeutic agents in non-human systems, leveraging its cationic nature to interact with negatively charged molecules like nucleic acids and certain drugs. wikipedia.orgvulcanchem.com

Encapsulation and Controlled Release of Model Drugs in in vitro Assays

This compound, often as a component of cationic liposomes or nanoparticles, is employed for the encapsulation and controlled release of model drugs and genetic material in in vitro assays. Its positive charge facilitates interaction with negatively charged molecules, forming lipoplexes that can enhance cellular uptake. wikipedia.orgvulcanchem.com

Studies investigating the encapsulation efficiency of this compound-containing liposomes have shown their ability to encapsulate various molecules. For instance, lipoplexes containing this compound have been used to encapsulate siRNA targeting CYP19A1, leading to decreased aromatase activity in MCF-7 breast cancer cells in vitro. caymanchem.com While specific detailed data tables on the encapsulation and controlled release of a wide range of model drugs solely with this compound are limited in the provided context, research on DOTAP (the racemic mixture, of which this compound is the more active enantiomer) provides relevant insights. Studies using DOTAP-containing liposomes for encapsulating antisense oligonucleotides (AsODN) against protein kinase C alpha in non-small cell lung cancer cells (A549) demonstrated high encapsulation efficiency (around 90%) using the ethanol (B145695) injection method. brieflands.com These liposomes were also shown to protect the oligonucleotides from nuclease degradation and inhibit cancer cell growth in vitro. brieflands.com

The physicochemical characteristics of this compound formulations, such as size and zeta potential, influence their interaction with cells and subsequent delivery. Studies on this compound/peptide complexes have reported average sizes around 125-127 nm and positive zeta potentials of approximately 54-56 mV. nih.gov Encapsulation efficiency of peptides with this compound has been observed to be around 31-32%. nih.gov

Formulation TypeEncapsulated AgentIn vitro EffectEncapsulation Efficiency (Example)Size (Example)Zeta Potential (Example)
This compound lipoplexessiRNA (targeting CYP19A1)Decreased aromatase activity in MCF-7 cells caymanchem.com---
DOTAP cationic liposomesAntisense OligonucleotideInhibition of A549 lung cancer cell growth brieflands.com~90% (ethanol injection) brieflands.com~115 nm brieflands.com-
This compound/Peptide complexesHPV E7 peptideInduction of IFN-γ production by CD8+ T cells caymanchem.com~31-32% nih.gov~125-127 nm nih.gov~54-56 mV nih.gov

Therapeutic Efficacy in Established Animal Disease Models (excluding human disease)

This compound's application in delivering therapeutic agents has been evaluated in established animal disease models, demonstrating therapeutic efficacy in non-human systems. This includes its use in cancer immunotherapy and potentially in delivering agents for other diseases.

In the context of cancer, this compound's ability to deliver antigens has led to therapeutic effects in tumor-bearing mice by stimulating potent immune responses that target cancer cells. As discussed in Section 5.2.3, this compound-based vaccines delivering tumor-associated antigens have induced significant tumor regression in murine models. nih.govresearchgate.netgoogle.com This therapeutic efficacy is linked to the induction of antigen-specific CD8+ T cell responses and the modulation of the tumor microenvironment. nih.govresearchgate.netgoogle.com

Beyond cancer immunotherapy, this compound's potential in delivering other therapeutic molecules in animal models is being explored. For instance, studies have investigated cationic nucleolipid nanosystems containing DOTAP for the delivery of ruthenium(III) complexes with anticancer bioactivity in mouse xenograft models of human breast cancer. nih.gov This formulation, named HoThyRu/DOTAP, showed a remarkable reduction in tumor size in mice, indicating the potential of DOTAP-based systems for delivering cytotoxic agents with therapeutic efficacy in animal models. nih.gov

Furthermore, this compound is being explored as a component in lipid nanoparticles for the delivery of mRNA, a promising approach for gene therapy and vaccination. dovepress.comfrontiersin.org While many studies focus on the immune response generated by mRNA vaccines delivered with this compound (as discussed in 5.2.3), the delivery system itself is crucial for the therapeutic or prophylactic effect. Cationic lipid-based nanoparticles, including those with DOTAP, have been shown to efficiently deliver mRNA and mediate gene expression in various cell types in vitro and can target specific organs like the spleen and lungs in vivo in animal models. dovepress.comfrontiersin.org This targeted delivery is essential for achieving therapeutic efficacy in established disease models.

Therapeutic Application (Animal Model)Delivery System ComponentTherapeutic Outcome (Non-Human System)
Cancer Immunotherapy (Murine tumors)This compound + AntigenComplete tumor regression, inhibited tumor growth nih.govresearchgate.netgoogle.com
Anticancer Therapy (Breast cancer xenograft)DOTAP-based nanosystemRemarkable reduction in tumor size nih.gov
Gene Therapy/Vaccination (Murine)This compound-based LNPsEfficient mRNA delivery and gene expression in specific organs dovepress.comfrontiersin.org

Advanced Analytical and Biophysical Characterization of R Dotap and Its Complexes

Spectroscopic Techniques for R-Dotap Interaction Studies

Spectroscopic methods offer valuable information regarding the molecular-level interactions and conformational changes that occur upon complex formation between this compound and other molecules, particularly nucleic acids.

Nuclear Magnetic Resonance (NMR) for Structural and Conformational Analysis in Complex Formulations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules, including lipids in complex formulations. Proton-detected local field (PDLF) NMR spectroscopy, particularly when combined with magic-angle spinning and dipolar recoupling, is effective for obtaining atomistic structural information from small molecules undergoing anisotropic motion, such as lipids in model membranes. copernicus.org This technique can provide detailed information on the structure and dynamics of a wide range of organic and inorganic solids, and in some cases, solid-state NMR spectroscopy is comparable to X-ray diffraction techniques for characterizing nanocrystalline and microcrystalline powdered solids. cas.cz While the provided search results discuss NMR for structural analysis in complex lipid membranes and its application to brain lipid extracts copernicus.org, and the general importance of NMR for structural and dynamics studies cas.cz, specific detailed research findings on this compound itself using NMR for structural and conformational analysis in complex formulations were not extensively detailed within the search results. However, the principles and capabilities of NMR, as described, are applicable to such studies of this compound complexes.

Fluorescence Spectroscopy for Probing Intermolecular Interactions and Membrane Dynamics

Fluorescence spectroscopy is a versatile tool for investigating intermolecular interactions and membrane dynamics. It allows for the study of dynamic phenomena occurring on the nanosecond timescale, making it suitable for examining the effects of lipid-molecule association on bilayer dynamics. torvergata.it Fluorescently labeled lipids or membrane tracer molecules can be incorporated into lipid structures, and techniques like fluorescence correlation spectroscopy (FCS) can be used to test the mobility and interactions of these labeled molecules. mdpi.comresearchgate.net FCS can determine diffusion coefficients and particle numbers, providing insights into the assembly stages and characteristics of nanoparticles. core.ac.uk Time-dependent fluorescence shift (TDFS) is another fluorescence technique useful for studying hydration and mobility in biological membranes, particularly mapping the interfacial region of hydrated lipid headgroups. frontiersin.org While the search results highlight the use of fluorescence spectroscopy with lipids like DOPE and DOTAP in studies of membrane dynamics and interactions mdpi.comresearchgate.net, specific detailed research findings focusing solely on this compound's intermolecular interactions and membrane dynamics using fluorescence spectroscopy were not provided. However, the described applications of fluorescence spectroscopy are directly relevant to studying this compound and its interactions within membrane environments.

Circular Dichroism (CD) for Nucleic Acid Conformational Changes upon Complexation

Circular Dichroism (CD) spectroscopy is an optical technique highly sensitive to changes in the conformation of nucleic acids. It measures the differential absorption of left and right circularly polarized light and has been widely used to monitor conformational polymorphism in DNA and RNA upon binding to various compounds. mdpi.com Studies have shown that the complexation of DNA with cationic lipids like DOTAP can induce conformational changes in DNA. For instance, a partial shifting of the band at 275 nm to 282 nm with a significant increase in the negativity of bands at 211 and 246 nm in the CD spectra of DOTAP-DNA complexes suggests a partial B to C-DNA conformational transition at high lipid concentrations. nih.gov Similar CD spectral changes indicating a B to C-DNA transition have been observed for DDAB-DNA complexes. nih.gov In contrast, studies on tRNA complexation with cationic lipids, including DOTAP, have indicated that the complexation preserves the tRNA folded state, with no major shifting observed for the characteristic band at 266 nm, which is consistent with tRNA in A-conformation. oup.com Titration of DNA oligonucleotides with cationic liposomes, including those made with DOTAP, results in significant modifications of their circular dichroic bands, interpreted as progressive DNA condensation and loss of native conformation due to electrostatic interactions between DNA phosphate (B84403) groups and the positively charged head groups of cationic lipids. researchgate.net

Here is a table summarizing some CD findings:

Nucleic AcidCationic LipidObserved CD Spectral ChangesInterpretationSource
DNADOTAPPartial shift of 275 nm band to 282 nm; increased negativity at 211 and 246 nm.Partial B to C-DNA conformational transition. nih.gov
tRNADOTAPNo major shifting of the 266 nm band; changes in intensity at other wavelengths.Preservation of tRNA A-conformation. oup.com
DNADOTAP/DOPESignificant modifications of circular dichroic bands upon titration with liposomes.Progressive DNA condensation and loss of conformation. researchgate.net

Biophysical Methods for this compound Nanoparticle Characterization

Dynamic Light Scattering (DLS) and Zeta Potential Measurements

Dynamic Light Scattering (DLS) is a widely used non-invasive technique to determine the hydrodynamic diameter and size distribution (polydispersity index) of nanoparticles in solution by measuring the time-dependent fluctuations in scattered light intensity due to Brownian motion. nih.govuark.edu Zeta potential measurements, often performed using Electrophoretic Light Scattering (ELS), provide information about the surface charge of nanoparticles, which is crucial for assessing their colloidal stability and potential interactions with biological membranes and molecules. nih.govacs.orgresearchgate.net A zeta potential value between ±30 mV is generally considered indicative of good stability for nano-formulations. researchgate.net

Studies involving DOTAP-containing nanoparticles have frequently utilized DLS and zeta potential measurements. For example, DOTAP-PLGA hybrid nanoparticles loaded with docetaxel (B913) were characterized by DLS, showing an average particle size of less than 250 nm and a high positive surface charge determined by zeta potential. mdpi.com Positively charged nanoparticles, while potentially having greater cellular internalization efficiency, can face stability challenges in biological fluids due to interactions with negatively charged biomolecules. mdpi.com this compound liposomes and vaccine formulations have also been characterized using DLS to determine particle size, polydispersity, and zeta potential. pdsbiotech.com The zeta potential of cationic liposomes, including those containing DOTAP, is significantly impacted by the percentage of charged lipids. researchgate.net The incorporation of neutral lipids like PEGylated lipids can impart stability to cationic liposomes without significantly affecting their zeta potential. researchgate.net The size and zeta potential of cationic liposome (B1194612)/poly(I:C) complexes, including those made with DOTAP and DOPC, have been measured to identify appropriate charge ratios for biological experiments. researchgate.net

Here is a table summarizing some DLS and Zeta Potential findings for DOTAP-containing nanoparticles:

Formulation TypeComposition Example (if available)Particle Size (DLS)Zeta PotentialNotesSource
DOTAP-PLGA Hybrid NanoparticlesDOTAP, PLGA, Docetaxel< 250 nmHigh positiveSpherical shape, monodisperse, sustained drug release. mdpi.com
This compound Liposomes/Vaccine FormulationsThis compound, COBRA proteinsAround 150 nmNot specifiedUniform smooth surface spherical structures for this compound alone. pdsbiotech.com
DOTAP Lipo-ATRA FormulationDOTAP:cholesterol:ATRA (5:4:1)231 ± 2.35 d.nm6.4 ± 1.19 mVLower than bare liposome, potentially due to ATRA neutralizing effect. nih.gov
Cationic Liposome/poly(I:C) ComplexesDOTAP-DOPCNot specifiedPositiveSize and zeta potential depend on cationic lipid/DNA molar ratio. researchgate.net

Electron Microscopy (TEM, Cryo-EM) for Nanostructure Visualization

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Cryogenic Transmission Electron Microscopy (Cryo-EM), provide direct visualization of nanoparticle morphology, size, and internal structure. TEM, often used with negative staining, can show the basic shape and size of liposomes and nanoparticles. nanoimagingservices.comnih.gov However, negative staining can sometimes disrupt the morphology of lipid-based particles and does not allow visualization of internal structure or contents. nanoimagingservices.com

Cryo-EM overcomes these limitations by imaging nanoparticles in their near-native hydrated state through rapid vitrification, avoiding staining artifacts. nanoimagingservices.comthermofisher.com Cryo-EM allows for accurate size and shape analysis, revealing size distribution, polydispersity, and shape heterogeneity. thermofisher.com It can also provide insights into the internal nanostructure, lipid phase behavior, and the organization of encapsulated cargo like nucleic acids. thermofisher.comnih.gov Cryo-EM is particularly valuable for visualizing the structural integrity, morphology, and encapsulation efficiency of lipid nanoparticles. thermofisher.com It can distinguish between full, partially full, and empty nanoparticles. researchgate.net

Studies have utilized TEM and Cryo-EM to visualize DOTAP-containing nanoparticles and complexes. TEM images of this compound alone have shown uniform smooth surface spherical structures around 150 nm in size. pdsbiotech.com Adding proteins to this compound resulted in particles with a rougher exterior surface, suggesting protein interactions. pdsbiotech.com Negative staining TEM has been used to visualize liposome nanoparticles, showing roundish shapes and sometimes adherence to cell surfaces or presence within cells. nih.govresearchgate.net Cryo-TEM has been used to characterize PEGylated DOTAP-folate liposomes, providing visualization of their morphology and structure. mdpi.com Cryo-EM is considered crucial for the development and characterization of lipid nanoparticles, allowing analysis at the single-particle level and aiding in the assessment of critical quality attributes. thermofisher.comresearchgate.net

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS) for Nanostructure Elucidation

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful, non-destructive techniques used to probe the nanoscale structure of materials, including lipid formulations and lipoplexes nih.govmdpi.com. SAXS utilizes X-rays, while SANS uses neutrons, providing complementary information about the electron density distribution and the arrangement of components within a sample, respectively nih.govmdpi.com.

Studies employing SAXS have been instrumental in determining the supramolecular order of lipoplexes formed by cationic lipids like this compound and nucleic acids nih.govmdpi.comacs.org. The interaction between cationic lipids and negatively charged DNA or RNA leads to the formation of ordered nanostructures nih.govmdpi.com. A prominent structure observed in DOTAP-based lipoplexes is the lamellar phase (LαC), characterized by alternating layers of lipid bilayers and DNA monolayers nih.govacs.orgmdpi.com. SAXS patterns of these complexes typically show distinct Bragg peaks corresponding to the repeating lamellar structure nih.govmdpi.com.

Research has shown that the composition of the lipid formulation can influence the resulting nanostructure. For instance, lipoplexes made of DOTAP and the neutral lipid dioleoyl-phosphocholine (DOPC) primarily form a lamellar phase nih.govacs.org. However, replacing DOPC with dioleoylphosphatidylethanolamine (DOPE) can lead to the formation of a reversed hexagonal phase (HIIc) under certain conditions, particularly at specific weight fractions of DOPE in the lipid bilayer acs.org. In the hexagonal phase, DNA molecules are coated with cylindrical micelles composed of the cationic and neutral lipids acs.org.

SAXS and SANS are also used to investigate the structural evolution of lipoplexes upon interaction with biological components, such as anionic lipids found in cellular membranes nih.govmdpi.comacs.org. These studies can reveal how the nanostructure changes, which is important for understanding the mechanisms of cellular uptake and nucleic acid release nih.govmdpi.comacs.org. For example, SAXS has demonstrated that interaction with anionic lipids can induce structural transitions in lipoplexes nih.govacs.org.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a direct and quantitative technique used to measure the heat changes that occur upon the binding of two molecules in solution researchgate.netbiapages.nlwikipedia.org. This allows for the determination of key thermodynamic parameters, including the binding affinity (association constant, Ka or dissociation constant, KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction researchgate.netbiapages.nlwikipedia.org.

Studies using ITC have investigated the complexation of DOTAP, often in combination with other lipids like DOPE, with DNA nih.gov. These experiments involve the incremental injection of one component (e.g., DNA) into a solution containing the other component (e.g., DOTAP liposomes) while monitoring the heat flow required to maintain isothermal conditions biapages.nlwikipedia.org. The integrated heat pulses from each injection are then analyzed to generate a binding isotherm, which can be fitted to appropriate binding models to extract the thermodynamic parameters biapages.nlwikipedia.org.

Research on DOTAP/DOPE liposomes and DNA using ITC has provided insights into the enthalpy and entropy contributions to binding nih.gov. At physiological ionic strength, the intrinsic interaction between 1:1 DOTAP/DOPE and DNA has been indicated to be an entropy-driven process nih.gov. The affinities of cationic lipids for DNA are influenced by the positive entropic changes that occur upon complex formation nih.gov. ITC can also help to deconvolve different events occurring during complexation, such as lipid-DNA binding and protonation events nih.gov.

Parameter Value (kJ/mol) Notes Source
DOPE Protonation -45.0 ± 0.7 Estimated enthalpy nih.gov
Intrinsic Binding +2.8 ± 0.3 Lipid to DNA enthalpy nih.gov
Buffer-independent Binding +1.0 ± 0.4 At physiological ionic strength nih.gov

Chromatographic and Electrophoretic Methods for Purity and Stability Analysis

Chromatographic and electrophoretic techniques are essential for assessing the purity, composition, and stability of this compound and its formulations.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Formulations and Biological Matrices

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantitative analysis of lipids, including cationic lipids like this compound, in various formulations and potentially biological matrices researchgate.netresearchgate.netnih.gov. HPLC allows for the determination of the concentration of this compound and other lipid components, as well as the detection of degradation products researchgate.netresearchgate.net.

Given that many lipids, including phospholipids (B1166683), lack strong UV absorbance, HPLC methods for their analysis often employ detectors such as the evaporative light-scattering detector (ELSD) or charged aerosol detector (CAD) researchgate.netresearchgate.netmdpi.com. Reversed-phase HPLC is commonly used for lipid separation based on their hydrophobic tails researchgate.netresearchgate.netnih.gov.

Developing effective HPLC methods for cationic lipids like DOTAP can be challenging due to the interaction of their positively charged headgroups with the stationary phase nih.gov. The addition of ion-pairing agents, such as trifluoroacetic acid (TFA), to the mobile phase is a common strategy to address this issue and improve the retention and peak shape of cationic lipids researchgate.netnih.govmdpi.com.

A reversed-phase HPLC method using a C18 column and a methanol-water mobile phase with 0.1% TFA has been developed for the simultaneous determination of DOTAP and other lipids like cholesterol and phosphatidylcholine in liposomal formulations researchgate.net. This method enabled direct analysis of liposomes without prior solvent lipid extraction and was validated for linearity, precision, accuracy, specificity, and sensitivity researchgate.net. Retention times for DOTAP have been reported, although slight variations can occur depending on the specific method parameters researchgate.net.

HPLC methods are critical for quality control during the development and manufacture of lipid nanoparticle formulations containing this compound researchgate.net. They are used to monitor the lipid composition and assess the stability of the formulations over time by quantifying the degradation products researchgate.netresearchgate.net.

Lipid Retention Time (min) Notes Source
DOTAP 7.4 ± 0.2 Using a specific RP-HPLC method researchgate.net
POPC 15.7 ± 0.1 Using the same RP-HPLC method researchgate.net

Gel Electrophoresis for Lipoplex Integrity and Nucleic Acid Protection Studies

Gel electrophoresis, particularly agarose (B213101) gel electrophoresis, is a standard technique used to analyze nucleic acids based on their size and charge thermofisher.com. In the context of this compound and its complexes, gel electrophoresis is employed to assess the integrity of lipoplexes and the degree to which the cationic lipid protects the encapsulated nucleic acid from degradation nih.govacs.orgresearchgate.net.

When cationic lipids like DOTAP complex with negatively charged DNA or RNA, the mobility of the nucleic acid in an electric field is altered researchgate.net. At appropriate charge ratios (cationic lipid positive charges to nucleic acid phosphate negative charges, N/P ratio), the nucleic acid becomes effectively neutralized or even positively charged when fully complexed, preventing its migration into the agarose gel matrix researchgate.net. This forms the basis of a gel retardation assay, where the absence of a free nucleic acid band indicates successful complexation researchgate.net.

Gel electrophoresis experiments can demonstrate the extent of nucleic acid complexation at different N/P ratios researchgate.net. For example, studies have shown complete mRNA complexation with DOTAP-cholesterol lipoplexes at a specific N/P ratio, indicated by the disappearance of the free mRNA band on the gel researchgate.net.

Furthermore, gel electrophoresis is used to evaluate the protection offered by the lipid formulation against enzymatic degradation, such as by nucleases present in biological fluids like serum researchgate.netnih.gov. By incubating lipoplexes in serum and then running the samples on a gel, researchers can assess the integrity of the nucleic acid. If the nucleic acid remains protected within the lipoplex, it will not be degraded by the nucleases and will show a different migration pattern (or remain in the well) compared to naked nucleic acid which would be degraded researchgate.net. Gel electrophoresis experiments have shown that mRNA within DOTAP-based lipoplexes can maintain its integrity even after incubation in serum, unlike naked mRNA which is degraded researchgate.net.

Gel electrophoresis, often coupled with other techniques like SAXS, provides valuable information about the structural stability of lipoplexes and their ability to protect their nucleic acid cargo under various conditions nih.govacs.org.

Sample Type Observation on Gel Electrophoresis Indication Source
Naked Nucleic Acid Migrates into gel Free, not complexed researchgate.net
Nucleic Acid + Cationic Lipid (sufficient N/P) Remains in well or altered migration Complexed, mobility retarded or neutralized researchgate.net
Naked Nucleic Acid + Serum Degraded/Smeared Susceptible to nuclease degradation researchgate.net
Lipoplex + Serum Intact band (depending on stability) Nucleic acid protected from degradation researchgate.net

Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound (or (R)-Dotap) 11629024
Dotap (1,2-dioleoyl-3-trimethylammonium propane) 6437371
Dotap chloride, (R)- 11629023
Dioleoylphosphatidylethanolamine (DOPE) 73640
Dioleoyl-phosphocholine (DOPC) 92040

This compound, the (R)-isomer of 1,2-dioleoyl-3-trimethylammonium propane, is a synthetic cationic lipid widely utilized in the formation of liposomes and lipoplexes, particularly for the delivery of negatively charged molecules such as DNA and RNA. Its positive charge facilitates electrostatic interactions with the phosphate backbone of nucleic acids, leading to the formation of complexes that can overcome cellular barriers. The physicochemical properties and behavior of this compound, both in isolation and in complex formulations, are extensively studied using a range of advanced analytical and biophysical techniques to understand their structure, stability, and interactions.

Detailed characterization is crucial for understanding the performance of this compound in various applications, especially in the context of gene delivery and other therapeutic strategies involving lipid-based formulations.

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS) for Nanostructure Elucidation

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful, non-destructive techniques used to probe the nanoscale structure of materials, including lipid formulations and lipoplexes. SAXS utilizes X-rays, while SANS uses neutrons, providing complementary information about the electron density distribution and the arrangement of components within a sample, respectively. nih.govmdpi.com

Studies employing SAXS have been instrumental in determining the supramolecular order of lipoplexes formed by cationic lipids like this compound and nucleic acids. nih.govmdpi.comacs.org The interaction between cationic lipids and negatively charged DNA or RNA leads to the formation of ordered nanostructures. nih.govmdpi.com A prominent structure observed in DOTAP-based lipoplexes is the lamellar phase (LαC), characterized by alternating layers of lipid bilayers and DNA monolayers. nih.govacs.orgmdpi.com SAXS patterns of these complexes typically show distinct Bragg peaks corresponding to the repeating lamellar structure. nih.govmdpi.com

Research has shown that the composition of the lipid formulation can influence the resulting nanostructure. For instance, lipoplexes made of DOTAP and the neutral lipid dioleoyl-phosphocholine (DOPC) primarily form a lamellar phase. nih.govacs.org However, replacing DOPC with dioleoylphosphatidylethanolamine (DOPE) can lead to the formation of a reversed hexagonal phase (HIIc) under certain conditions, particularly at specific weight fractions of DOPE in the lipid bilayer. acs.org In the hexagonal phase, DNA molecules are coated with cylindrical micelles composed of the cationic and neutral lipids. acs.org

SAXS and SANS are also used to investigate the structural evolution of lipoplexes upon interaction with biological components, such as anionic lipids found in cellular membranes. nih.govmdpi.comacs.org These studies can reveal how the nanostructure changes, which is important for understanding the mechanisms of cellular uptake and nucleic acid release. nih.govmdpi.comacs.org For example, SAXS has demonstrated that interaction with anionic lipids can induce structural transitions in lipoplexes. nih.govacs.org

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a direct and quantitative technique used to measure the heat changes that occur upon the binding of two molecules in solution. researchgate.netbiapages.nlwikipedia.org This allows for the determination of key thermodynamic parameters, including the binding affinity (association constant, Ka or dissociation constant, KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction. researchgate.netbiapages.nlwikipedia.org

Studies using ITC have investigated the complexation of DOTAP, often in combination with other lipids like DOPE, with DNA. nih.gov These experiments involve the incremental injection of one component (e.g., DNA) into a solution containing the other component (e.g., DOTAP liposomes) while monitoring the heat flow required to maintain isothermal conditions. biapages.nlwikipedia.org The integrated heat pulses from each injection are then analyzed to generate a binding isotherm, which can be fitted to appropriate binding models to extract the thermodynamic parameters. biapages.nlwikipedia.org

Research on DOTAP/DOPE liposomes and DNA using ITC has provided insights into the enthalpy and entropy contributions to binding. nih.gov At physiological ionic strength, the intrinsic interaction between 1:1 DOTAP/DOPE and DNA has been indicated to be an entropy-driven process. nih.gov The affinities of cationic lipids for DNA are influenced by the positive entropic changes that occur upon complex formation. nih.gov ITC can also help to deconvolve different events occurring during complexation, such as lipid-DNA binding and protonation events. nih.gov

Parameter Value (kJ/mol) Notes Source
DOPE Protonation -45.0 ± 0.7 Estimated enthalpy nih.gov
Intrinsic Binding +2.8 ± 0.3 Lipid to DNA enthalpy nih.gov
Buffer-independent Binding +1.0 ± 0.4 At physiological ionic strength nih.gov

Chromatographic and Electrophoretic Methods for Purity and Stability Analysis

Chromatographic and electrophoretic techniques are essential for assessing the purity, composition, and stability of this compound and its formulations.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Formulations and Biological Matrices

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantitative analysis of lipids, including cationic lipids like this compound, in various formulations and potentially biological matrices. researchgate.netresearchgate.netnih.gov HPLC allows for the determination of the concentration of this compound and other lipid components, as well as the detection of degradation products. researchgate.netresearchgate.net

Given that many lipids, including phospholipids, lack strong UV absorbance, HPLC methods for their analysis often employ detectors such as the evaporative light-scattering detector (ELSD) or charged aerosol detector (CAD). researchgate.netresearchgate.netmdpi.com Reversed-phase HPLC is commonly used for lipid separation based on their hydrophobic tails. researchgate.netresearchgate.netnih.gov

Developing effective HPLC methods for cationic lipids like DOTAP can be challenging due to the interaction of their positively charged headgroups with the stationary phase. nih.gov The addition of ion-pairing agents, such as trifluoroacetic acid (TFA), to the mobile phase is a common strategy to address this issue and improve the retention and peak shape of cationic lipids. researchgate.netnih.govmdpi.com

A reversed-phase HPLC method using a C18 column and a methanol-water mobile phase with 0.1% TFA has been developed for the simultaneous determination of DOTAP and other lipids like cholesterol and phosphatidylcholine in liposomal formulations. researchgate.net This method enabled direct analysis of liposomes without prior solvent lipid extraction and was validated for linearity, precision, accuracy, specificity, and sensitivity. researchgate.net Retention times for DOTAP have been reported, although slight variations can occur depending on the specific method parameters. researchgate.net

HPLC methods are critical for quality control during the development and manufacture of lipid nanoparticle formulations containing this compound. researchgate.net They are used to monitor the lipid composition and assess the stability of the formulations over time by quantifying the degradation products. researchgate.netresearchgate.net

Lipid Retention Time (min) Notes Source
DOTAP 7.4 ± 0.2 Using a specific RP-HPLC method researchgate.net
POPC 15.7 ± 0.1 Using the same RP-HPLC method researchgate.net

Gel Electrophoresis for Lipoplex Integrity and Nucleic Acid Protection Studies

Gel electrophoresis, particularly agarose gel electrophoresis, is a standard technique used to analyze nucleic acids based on their size and charge. thermofisher.com In the context of this compound and its complexes, gel electrophoresis is employed to assess the integrity of lipoplexes and the degree to which the cationic lipid protects the encapsulated nucleic acid from degradation. nih.govacs.orgresearchgate.net

When cationic lipids like DOTAP complex with negatively charged DNA or RNA, the mobility of the nucleic acid in an electric field is altered. researchgate.net At appropriate charge ratios (cationic lipid positive charges to nucleic acid phosphate negative charges, N/P ratio), the nucleic acid becomes effectively neutralized or even positively charged when fully complexed, preventing its migration into the agarose gel matrix. researchgate.net This forms the basis of a gel retardation assay, where the absence of a free nucleic acid band indicates successful complexation. researchgate.net

Gel electrophoresis experiments can demonstrate the extent of nucleic acid complexation at different N/P ratios. researchgate.net For example, studies have shown complete mRNA complexation with DOTAP-cholesterol lipoplexes at a specific N/P ratio, indicated by the disappearance of the free mRNA band on the gel. researchgate.net

Furthermore, gel electrophoresis is used to evaluate the protection offered by the lipid formulation against enzymatic degradation, such as by nucleases present in biological fluids like serum. researchgate.netnih.gov By incubating lipoplexes in serum and then running the samples on a gel, researchers can assess the integrity of the nucleic acid. If the nucleic acid remains protected within the lipoplex, it will not be degraded by the nucleases and will show a different migration pattern (or remain in the well) compared to naked nucleic acid which would be degraded. researchgate.net Gel electrophoresis experiments have shown that mRNA within DOTAP-based lipoplexes can maintain its integrity even after incubation in serum, unlike naked mRNA which is degraded. researchgate.net

Gel electrophoresis, often coupled with other techniques like SAXS, provides valuable information about the structural stability of lipoplexes and their ability to protect their nucleic acid cargo under various conditions. nih.govacs.org

Sample Type Observation on Gel Electrophoresis Indication Source
Naked Nucleic Acid Migrates into gel Free, not complexed researchgate.net
Nucleic Acid + Cationic Lipid (sufficient N/P) Remains in well or altered migration Complexed, mobility retarded or neutralized researchgate.net
Naked Nucleic Acid + Serum Degraded/Smeared Susceptible to nuclease degradation researchgate.net
Lipoplex + Serum Intact band (depending on stability) Nucleic acid protected from degradation researchgate.net

Theoretical and Computational Modeling of R Dotap Systems

Molecular Dynamics Simulations of R-Dotap and Membrane Interactions

Molecular dynamics (MD) simulations are widely used to study the dynamic behavior of lipids and their interactions with various molecules and structures, including biological membranes. For this compound, MD simulations offer a powerful tool to investigate how this cationic lipid interacts with lipid bilayers and how these interactions influence membrane properties.

Atomistic and Coarse-Grained Simulations of Lipid Bilayer Perturbations

Atomistic MD simulations provide a high-resolution view of the interactions between this compound and lipid bilayers, capturing the behavior of individual atoms. Studies using atomistic simulations have investigated mixed lipid bilayers containing this compound and zwitterionic lipids like dimyristoylphosphatidylcholine (B1235183) (DMPC). These simulations can reveal the specific effects of this compound's unsaturated lipid chains on the structural and dynamic properties of the bilayer. For instance, atomistic simulations have shown that adding unsaturated DOTAP lipids into DMPC bilayers can promote lipid chain interdigitation and fluidize the membrane, as indicated by enhanced lateral lipid diffusion acs.org. The area per lipid and the ordering of lipid tails can exhibit nonmonotonic behavior as the fraction of the cationic lipid increases acs.orgbiosimu.org. Interactions between different lipid types, such as the formation of PC-PC and PC-TAP pairs and the clustering of lipids, have also been characterized through atomistic simulations acs.org.

Research findings from MD simulations highlight the impact of this compound on lipid bilayer properties. A study on DMPC/DOTAP mixtures using atomistic simulations observed a minimum in the area per lipid and a maximum in tail ordering at a specific DOTAP fraction (around 0.4), suggesting complex interactions and packing effects acs.orgbiosimu.org. Lateral lipid diffusion was found to be enhanced at high DOTAP fractions, attributed to an increased area per lipid, while at lower concentrations, lipid-lipid complex formation could lead to a more constant diffusion rate acs.org.

Lipid Composition (Molar Ratio)Simulation TypeObservationEffect on MembraneCitation
DMPC/DOTAP (various fractions)AtomisticNonmonotonic area per lipid and tail orderingPromotion of interdigitation, fluidization acs.orgbiosimu.org
DPPC/DOTAP (various ratios)Coarse-grainedIncrease in area per lipid, decrease in thicknessSlight disordering/fluidization acs.orgnih.gov
DMPC/DOTAP (low DOTAP fraction)AtomisticStrong interdigitation of DOTAPFormation of lipid clusters acs.orgbiosimu.org

Dynamics of this compound Self-Assembly and Nanoparticle Formation

MD simulations are also valuable for studying the self-assembly of this compound into supramolecular structures, such as liposomes and nanoparticles. The self-assembly process of lipid nanoparticles (LNPs), which often include cationic lipids like DOTAP, is a critical aspect of their formation and function, particularly in drug and gene delivery applications comsol.comresearchgate.netresearchgate.net.

Simulations can provide insights into the mechanisms and driving forces behind the formation of these nanoparticles. For instance, studies have used CGMD simulations to investigate the self-assembly of lipid bilayers from randomly placed lipids and water, demonstrating the spontaneous formation of organized bilayers researchgate.net. While these studies may not focus exclusively on this compound, the principles of lipid self-assembly are applicable. The presence of cationic lipids like DOTAP is crucial for interacting with negatively charged molecules, such as DNA or RNA, leading to the formation of lipoplexes or LNPs wikipedia.orgelifesciences.orgacs.org.

The dynamics of nanoparticle formation can be influenced by various factors, including lipid composition and mixing conditions comsol.comresearchgate.netnih.gov. Simulations can help elucidate how these factors affect the size, structure, and stability of the resulting nanoparticles. For example, simulations have been used to study the effect of mixing conditions in microfluidic devices on the self-assembly and size distribution of LNPs comsol.comresearchgate.net. Real-time imaging techniques, complemented by computational modeling, can reveal the multi-step assembly process of RNA-liposome nanoparticles, showing how factors like the ratio of cationic to helper lipids (e.g., DOTAP:DOPE) and the type of RNA cargo influence cluster growth and self-assembly dynamics nih.gov.

FactorObservation from Simulation/ModelingEffect on Self-Assembly/NanoparticleCitation
Lipid Composition (DOTAP:DOPE)Influences liposome (B1194612) surface charge and cluster growth rateAffects assembly dynamics nih.gov
RNA Cargo TypeInfluences cluster self-assembly dynamicsAffects assembly dynamics nih.gov
Mixing Conditions (Microfluidics)Affects mixing quality and self-assembly processInfluences LNP size and monodispersity comsol.comresearchgate.net

Quantum Chemical Calculations for this compound Electronic Structure

Quantum chemical calculations provide a detailed understanding of the electronic structure of this compound, offering insights into its reactivity, interaction sites, and conformational preferences at a fundamental level. These methods, based on quantum mechanics, can predict various chemical properties wikipedia.orgtennessee.edu.

Prediction of Reactivity and Interaction Sites of this compound

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio methods, can be used to calculate the electronic properties of this compound, including charge distribution and molecular orbitals wikipedia.orgtennessee.edufrontiersin.org. These properties are crucial for predicting the reactivity of different parts of the molecule and identifying potential interaction sites with other molecules, such as negatively charged nucleic acids or components of biological membranes arxiv.org.

While specific quantum chemical studies solely focused on the reactivity prediction of this compound were not extensively found in the search results, the principles of using quantum chemistry for reactivity analysis are well-established arxiv.org. For a cationic lipid like this compound, the positively charged trimethylammonium headgroup is expected to be a primary site for electrostatic interactions with anionic species wikipedia.orgacs.org. Quantum chemical calculations can quantify the charge distribution on this headgroup and surrounding atoms, providing a more precise picture of its electrostatic potential and propensity for interaction. Similarly, the electronic structure of the oleoyl (B10858665) chains (with their double bonds) can influence van der Waals interactions and packing within lipid assemblies.

Computational methods can also be used to study the interaction energies between this compound and other molecules, helping to predict the strength and nature of these interactions. This is particularly relevant for understanding the binding of this compound to DNA or RNA during lipoplex or LNP formation oup.com.

Conformational Landscape and Energetic Analysis of this compound

Understanding the conformational landscape of this compound is essential because the molecule's shape and flexibility can significantly influence its packing behavior in membranes and nanoparticles, as well as its interactions with other molecules. Quantum chemical calculations, along with conformational analysis techniques, can explore the various possible three-dimensional arrangements (conformers) of this compound and determine their relative energies publichealthtoxicology.comuoa.gr.

For a flexible molecule like this compound, which has long hydrocarbon chains and rotatable bonds, the conformational space can be complex. Computational methods can employ techniques like potential energy surface scans or more advanced conformational search algorithms to identify low-energy conformers uoa.gr. The relative energies of these conformers, calculated using quantum chemical methods, provide information about their thermodynamic stability.

Analyzing the conformational preferences of this compound, particularly the orientation of its headgroup and the conformation of its oleoyl tails, can provide insights into how the molecule behaves in different environments, such as in aqueous solution or embedded within a lipid bilayer. These conformational details are critical inputs for accurate molecular dynamics simulations. Studies on the conformational changes of other molecules upon interaction with lipids like DOTAP have been performed using spectroscopic methods and computational analysis, highlighting the importance of conformational analysis in understanding lipid-molecule interactions oup.comacs.org.

Predictive Modeling of this compound Performance in Biological Systems

Predictive modeling integrates data and insights obtained from computational simulations and theoretical calculations to forecast the behavior and performance of this compound in more complex biological systems. This can involve using the results of MD simulations and quantum chemical calculations to build higher-level models.

For example, information about the interaction of this compound with lipid membranes from MD simulations can be used to predict how this compound-containing nanoparticles might interact with cell membranes, influencing cellular uptake or membrane perturbation acs.orgbiosimu.org. The self-assembly dynamics studied through simulations can inform models predicting the size distribution and stability of nanoparticles formed with this compound, which are key factors in their biological efficacy comsol.comresearchgate.netnih.gov.

Quantitative Structure-Property Relationship (QSPR) models can also be employed to predict properties of this compound-containing liposomes based on their composition and the molecular structure of the constituent lipids, including DOTAP researchgate.net. A nano-QSPR model has been developed to predict the zeta potential of liposomes containing DOTAP and other lipids, identifying factors like hydrophilic-lipophilic balance (HLB) and enthalpy of formation as key descriptors influencing zeta potential and stability researchgate.net. Such predictive models can help in the rational design of this compound-based formulations for specific biological applications researchgate.net.

Modeling ApproachInput Data/Insights fromPredicted Property/BehaviorPotential Biological RelevanceCitation
MD SimulationsThis compound/membrane interactions, self-assembly dynamicsMembrane perturbation, lipid diffusion, nanoparticle structureCellular uptake, stability in biological fluids acs.orgbiosimu.orgacs.orgnih.govresearchgate.netnih.gov
Quantum ChemistryElectronic structure, charge distribution, conformersReactivity, interaction sites, conformational preferencesBinding to biomolecules (DNA/RNA), molecular recognition wikipedia.orgtennessee.eduarxiv.org
Nano-QSPR ModelingLipid composition, molecular descriptors (HLB, enthalpy)Zeta potential, liposome stabilityColloidal stability, interaction with charged biological surfaces researchgate.net
Integrated ModelingCombined insights from MD, QM, experimental dataComplex biological interactions, potential performanceOverall efficacy in drug/gene delivery or as adjuvant cbml.sciencemghpcc.orgkuleuven.be

Computational Models for Cellular Uptake and Intracellular Fate

Computational modeling, particularly molecular dynamics simulations, has been employed to investigate the interactions of this compound with cellular membranes and the subsequent processes of cellular uptake and intracellular trafficking nih.govnih.govusp.brohiolink.edu. The cationic nature of this compound facilitates electrostatic interactions with the negatively charged cell membrane, a key step in cellular internalization mdpi.comacs.org.

Studies using membrane simulations have explored the differences in lipid packing between pure this compound, pure S-DOTAP, and racemic DOTAP when combined with cholesterol nih.govnih.gov. These simulations have shown that the stereochemical structure of DOTAP can influence the lipid bilayer's packing density nih.govnih.gov. For instance, simulations of a 1:1 DOTAP:cholesterol mixture revealed differences in the number of lipids per given membrane area depending on whether the R, S, or racemic form of DOTAP was used nih.gov.

DOTAP Form (1:1 with Cholesterol)Average Lipids per 100 Å x 100 Å Membrane PatchRelative Lipid Density (vs. Racemic)
Racemic DOTAP565.0 ± 4.6100%
Pure this compound590.7 ± 2.5105%
Pure S-DOTAP649.0 ± 22.6115%

Data derived from membrane simulations of 1:1 DOTAP:cholesterol mixtures nih.gov.

These differences in lipid packing are suggested to play a role in the differential cellular uptake pathways and transfection efficiencies observed between the enantiomers nih.govnih.govohiolink.edu. Cationic lipid nanoparticles, including those containing this compound, are rapidly internalized into endosomes, often exceeding the uptake levels of receptor-mediated mechanisms researchgate.net. Once inside endosomes, the intracellular fate of the lipoplexes is crucial for effective delivery of encapsulated cargo, such as nucleic acids usp.brnih.gov. While some studies indicate that DOTAP-containing vesicles can remain confined within endosomes, computational models and experimental observations aim to understand the mechanisms by which cargo can escape into the cytoplasm researchgate.net. Molecular dynamics simulations can provide insights into the interactions between the cationic lipids and the endosomal membrane, potentially revealing how these interactions might lead to membrane destabilization and cargo release researchgate.net.

In silico Prediction of Immunomodulatory Effects

In silico approaches, including computational immunology and structural vaccinology, have been utilized in studies involving this compound-based vaccine formulations cancer.govdovepress.com. These computational methods aid in the identification and optimization of antigens and the prediction of potential immune responses cancer.govdovepress.comamazonaws.com.

For example, in silico algorithms have been employed to predict epitopes with potentially improved binding to Major Histocompatibility Complex (MHC) class I molecules, which is relevant for stimulating CD8+ T cell responses cancer.gov. While these predictions are typically followed by in vitro and in vivo validation, the initial computational screening helps narrow down potential candidates cancer.gov.

This compound has been recognized as an immune-activating cationic lipid and an adjuvant that can promote strong cellular and antibody-mediated immune responses google.comresearchgate.netresearchgate.netmdpi.com. Its ability to stimulate immature dendritic cells and induce chemokine expression contributes to its immunomodulatory effects acs.orgmdpi.com. Computational studies can complement experimental work by providing a theoretical basis for these observed effects, potentially modeling the interactions of this compound with immune cell receptors or signaling pathways involved in immune activation. Although specific detailed in silico models solely focused on predicting the immunomodulatory effects of this compound at a molecular level were not extensively detailed in the search results, the application of computational tools in designing and evaluating this compound-containing vaccine candidates highlights the growing integration of in silico methods in this field cancer.govdovepress.comamazonaws.com. These computational approaches can help in understanding how this compound facilitates antigen uptake by antigen-presenting cells and influences the subsequent cascade of immune responses, including the differentiation of CD4+ and CD8+ T cells researchgate.netmdpi.com.

Comparative Research Analysis of R Dotap with Other Cationic Lipids and Adjuvants

Structure-Activity Relationship (SAR) Studies: R-Dotap versus Enantiomers and Analogs

Structure-Activity Relationship (SAR) studies involving this compound often focus on the impact of its specific stereochemistry compared to its S-enantiomer and the racemic mixture (DOTAP). These studies aim to elucidate how the spatial arrangement of atoms in this compound influences its interaction with nucleic acids, cell membranes, and biological systems, ultimately affecting its performance in applications like gene silencing or delivery.

Research comparing this compound, S-Dotap, and racemic DOTAP in siRNA delivery has demonstrated differential efficacy based on stereochemistry nih.gov. In studies evaluating siRNA delivery to MCF-7 cells, the R-enantiomer of DOTAP exhibited superior performance compared to the S-enantiomer and the racemic mixture under specific conditions nih.gov. At a constant siRNA concentration of 50 nM and charge ratios of 4 and 5 (+/-), the R-enantiomer was more effective, although the differences in aromatase downregulation were relatively small (6-8% and 4-5%, respectively) nih.gov. A more pronounced difference was observed at a lower siRNA concentration of 10 nM and a charge ratio of 3, where the this compound formulation achieved approximately 50% aromatase silencing, while the S-Dotap and racemic formulations showed little to no significant downregulation nih.gov. This suggests that the stereochemical configuration of DOTAP can significantly impact siRNA delivery efficiency, particularly at lower concentrations nih.gov.

Molecular dynamics simulations have also been employed to investigate the interactions of DOTAP enantiomers with lipid membranes. Studies modeling membranes composed of a 1:1 molar ratio of DOTAP:cholesterol showed variations in lipid density depending on the enantiomer used nih.gov. Simulations with pure this compound and pure S-Dotap enantiomers resulted in higher lipid densities (105% and 115%, respectively) compared to the racemic mixture (100% lipid density) nih.gov. While there was variation, a statistical difference was found between the racemic mixture and the enantiomers in terms of lipid packing nih.gov. These structural differences at the membrane level may contribute to the observed variations in transfection efficiency.

Comparative SAR studies also extend to evaluating this compound against other cationic lipids and their analogs used in gene delivery systems. While specific detailed SAR comparisons of this compound with a broad range of analogs were not extensively detailed in the provided results, the general principle of how structural modifications to the lipid tail, linker, or head group influence properties like charge density, membrane interaction, and cellular uptake is a fundamental aspect of developing improved gene delivery vectors. For instance, studies comparing DOTAP:cholesterol lipoplexes with those incorporating various aminolipids based on aliphatic amines demonstrated that structural variations in the aminolipid component could lead to improved transfection efficiencies acs.org.

Comparative Evaluation of Gene Delivery Efficacy and Mechanisms

This compound and liposomal formulations containing this compound have been compared to other cationic lipids and established transfection reagents to assess their gene delivery efficacy and understand the underlying mechanisms. These comparisons are crucial for determining the potential utility of this compound-based systems for delivering various nucleic acid cargoes, such as mRNA or siRNA.

Studies have compared DOTAP-based lipoplexes with those formed using other lipid compositions. For example, a study evaluating mRNA transfection efficiency in bone marrow-derived dendritic cells (BM-DCs) compared DOTAP-cholesterol lipoplexes with DOTAP-DOPE lipoplexes researchgate.net. The study assessed the percentage of transfected cells using unmodified mRNA encoding enhanced green fluorescent protein (eGFP) researchgate.net.

Another comparative study investigated a cationic liposomal gene delivery system comprising DOTAP, DOPE, and cholesterol, optimizing the molar ratio of these components scielo.br. This optimized formulation, denoted as LP2, was compared to Lipofectamine® 2000, a widely used transfection reagent scielo.br. The transfection efficiency was measured using a luciferase reporter plasmid in various cell lines, including HeLa, A549, and SPC-A1 scielo.br. The LP2/DNA lipoplexes showed transfection efficiency that was similar to or slightly lower than that of Lipofectamine® 2000 in these cell lines scielo.br.

Furthermore, the morphology and size of lipoplexes can influence transfection efficiency. Studies have reported that larger lipoplex particles might lead to higher lipofection, potentially due to enhanced sedimentation onto cells ajol.info. However, this is not always the case, as larger particles of Lipofectamine 2000 lipoplexes did not necessarily result in higher transfection efficiency at certain lipid/DNA ratios ajol.info. The optimal morphology for high transfection efficiency appears to be lipoplexes with filaments rather than predominantly globular structures, as filamentous structures may facilitate the release of pDNA after endocytosis ajol.info.

Comparative Data on Gene Delivery Efficacy:

Cationic Lipid/FormulationHelper LipidCargoCell LineOutcome MeasuredComparative FindingCitation
This compoundCholesterolsiRNAMCF-7Aromatase SilencingMore effective than S-DOTAP and racemic DOTAP at 10 nM siRNA, CR=3 nih.gov
DOTAPCholesterolsiRNAMCF-7Aromatase SilencingLess effective than this compound at 10 nM siRNA, CR=3 nih.gov
S-DOTAPCholesterolsiRNAMCF-7Aromatase SilencingLess effective than this compound at 10 nM siRNA, CR=3 nih.gov
DOTAPCholesterolmRNABM-DCs% Transfected CellsCompared to DOTAP-DOPE researchgate.net
DOTAPDOPEmRNABM-DCs% Transfected CellsCompared to DOTAP-Cholesterol researchgate.net
LP2 (DOTAP:DOPE:Chol)DOPE, CholDNAHeLa, A549, SPC-A1Transfection Efficiency (Luciferase)Similar to or slightly lower than Lipofectamine® 2000 scielo.br
DOTAPN/ADNAN/ANuclear TransportLower frequency of nuclear entry compared to Lipofectamine 2000 ajol.info
DOTAP:cholCholesterolDNAHuH7% GFP-positive cells, Transgene ExpressionLower efficiency compared to AL-A12 and Lipofectamine 3000 acs.org
AL-A12 (in DOTAP:chol)CholesterolDNAHuH7% GFP-positive cells, Transgene ExpressionTwofold enhanced gene delivery and reduced toxicity compared to DOTAP:chol acs.org
DC-CholDOPEDNA, siRNAN/ATransfection Efficiency, CytotoxicityEfficient transfection with lower cytotoxicity compared to other cationic lipids avantiresearch.com

Differential Immunomodulatory Properties of this compound Compared to Established Adjuvants

Beyond its role in gene delivery, this compound has been investigated for its potential immunomodulatory properties, particularly in the context of vaccine formulations. Comparative studies evaluate its ability to elicit immune responses compared to established adjuvants.

Research has compared this compound cationic lipid nanoparticles to squalene-based emulsion adjuvant systems, such as AddaVax, even when potentiated with the TLR9 agonist CpG nih.gov. In one study, this compound dramatically enhanced CD4 T cell responses to recombinant influenza hemagglutinin proteins in mice, outperforming the conventional squalene-based adjuvant system nih.gov. The elicited CD4 T cells from this compound-vaccinated mice displayed robust production of both IFN-γ and IL-2, indicating a multifunctional potential that supports both CD8 T cell responses and potentiation of antigen-presenting function nih.gov.

The mechanisms underlying this compound's immunomodulatory activity likely involve several factors. The cationic charge of this compound is thought to promote efficient binding of the lipid nanoparticle and its cargo to antigen-presenting cells like dendritic cells nih.gov. Additionally, the induction of TLR-7 and TLR-9 signaling and the production of type I IFN at the site of immune response initiation are considered central to this compound's activity as an antigen delivery system nih.gov.

In contrast to this compound, some established adjuvants like monophosphoryl lipid A (MPLA) are clinically approved TLR agonists used to trigger the activation of antigen presenting cells and drive T cell immunity researchgate.net. While MPLA directly engages TLRs, the immunomodulatory effect of this compound appears to stem from a combination of its physical properties (cationic charge facilitating cell interaction) and the subsequent triggering of innate immune pathways, including TLR signaling nih.govcore.ac.uk. Studies suggest that cationic lipids like DOTAP can potentially trigger innate immune responses via TLR4 ligation core.ac.uk.

Comparative Data on Immunomodulatory Properties:

Cationic Lipid/Adjuvant SystemAntigenImmune Response MeasuredComparative FindingCitation
This compound NanoparticlesRecombinant HA-B proteinsCD4 T cell responses (IFN-γ, IL-2 production)Dramatically enhances responses compared to AddaVax + CpG nih.gov
AddaVax + CpGRecombinant HA-B proteinsCD4 T cell responses (IFN-γ, IL-2 production)Less effective than this compound nanoparticles nih.gov
DOTAP-containing lipoplexesN/AInnate immune responses (TLR4 ligation)Potential to trigger responses core.ac.uk
MPLAN/AActivation of antigen presenting cells, T cell immunity (via TLR agonism)Established TLR agonist adjuvant researchgate.net

Assessment of Formulation Characteristics and Stability in Comparative Studies

The formulation characteristics and stability of this compound-based lipid nanoparticles are critical for their practical application and have been evaluated in comparative studies. These studies often involve assessing parameters such as particle size, zeta potential, morphology, and stability under various conditions.

Liposomal formulations containing DOTAP (the racemic mixture) and other lipids have been characterized for their particle size and zeta potential. For instance, a cationic liposomal system comprising DOTAP, DOPE, and cholesterol was reported to have a spherical morphology with a particle size of around 150 nm and a zeta potential of approximately 30 mV scielo.br. The ratio of the lipid components significantly influenced these characteristics scielo.br.

Comparative studies on formulation characteristics may also involve assessing the impact of different helper lipids on lipoplex formation and properties. For example, research has compared DOTAP-cholesterol and DOTAP-DOPE lipoplexes, examining their formation and potential influence on transfection efficiency researchgate.net.

Stability is another crucial aspect evaluated in comparative studies. The stability of lipid nanoparticle formulations can be affected by factors such as storage conditions and processes like freeze-drying. In one study, the transfection efficiency of DOTAP, DOPE, and cholesterol lipoplexes decreased slightly after freeze-drying, although the difference was not statistically significant scielo.br.

While direct comparative data on the stability of this compound specifically against a wide range of other cationic lipids was not extensively detailed in the provided search results, the general principles of lipid nanoparticle formulation and stability apply. Factors such as lipid composition, the presence of helper lipids (like DOPE or cholesterol), and the inclusion of cryoprotectants can influence the stability of these systems. Studies characterizing other lipid nanoparticle components, such as ALC-0315, have also highlighted the importance of characterizing impurities, as even low relative abundances can potentially affect the effectiveness of the formulation sciex.com.

Comparative Data on Formulation Characteristics:

Cationic Lipid/FormulationHelper LipidMorphologyParticle SizeZeta PotentialStability Aspect EvaluatedComparative FindingCitation
LP2 (DOTAP:DOPE:Chol)DOPE, CholSpherical~150 nm~30 mVFreeze-drying stabilitySlight decrease in transfection efficiency after freeze-drying scielo.br
DOTAPCholesterolN/A200-2000 nmN/AParticle size influence on lipofectionLarger particles potentially higher lipofection ajol.info
DOTAPDOPEN/AN/AN/AFormulation comparisonCompared to DOTAP-Cholesterol formulation researchgate.net
ALC-0315N/AN/AN/AN/AImpurity characterizationImportance of characterizing impurities for formulation effectiveness sciex.com

Emerging Research Directions and Future Perspectives for R Dotap in Advanced Biomedical Research

Integration of R-Dotap with CRISPR-Cas and Other Gene Editing Technologies

The CRISPR-Cas system and other gene editing tools hold significant promise for treating genetic diseases by precisely modifying DNA sequences. mdpi.com However, the efficient and safe delivery of these large molecular components into target cells remains a critical challenge. Lipid nanoparticles (LNPs), including those incorporating cationic lipids, have emerged as promising non-viral vectors for delivering nucleic acids, such as mRNA and guide RNA, which are central to CRISPR-Cas systems. mdpi.comacs.orgresearchgate.net

Cationic lipids facilitate the electrostatic interaction with negatively charged nucleic acids, enabling their encapsulation and subsequent cellular uptake. acs.org While research often discusses cationic liposomes and LNPs broadly for CRISPR-Cas delivery, the specific properties of this compound, such as its enhanced immunological activity, could influence the cellular uptake pathways and subsequent intracellular processing of gene editing components. caymanchem.commedkoo.comacs.orgpdsbiotech.com Future research directions involve exploring this compound-based LNP formulations specifically optimized for the delivery of CRISPR-Cas payloads, aiming to improve editing efficiency while potentially modulating the immune response to the delivery system. mdpi.comresearchgate.net Overcoming challenges related to editing efficiency and potential off-target effects of CRISPR-Cas delivered via nanoparticles remains an area of active investigation. mdpi.com

Exploration of this compound in Novel Regenerative Medicine Research Applications

Regenerative medicine focuses on repairing or replacing damaged tissues and organs, often involving the delivery of therapeutic genes, proteins, or cells, or the modulation of the immune system to support regeneration. Nanotechnology, including lipid-based nanosystems, is contributing to this field by providing tools for targeted delivery and creating biomaterials that support tissue growth. researchgate.netmdpi.com

This compound has demonstrated the ability to stimulate immune responses, particularly inducing CD8+ and CD4+ T cell activity, which is relevant in the context of immunotherapy. caymanchem.commedkoo.comacs.orgpdsbiotech.comacs.orgnih.govdntb.gov.uamdpi.com This immunomodulatory capacity suggests potential, yet largely unexplored, applications in regenerative medicine where controlling inflammation and guiding immune cell behavior can be crucial for tissue repair and regeneration. For instance, this compound-containing formulations could be investigated for their ability to influence the local immune microenvironment at an injury site to promote a pro-regenerative state. While direct research on this compound solely for regenerative medicine applications is limited in the provided context, its established role in immune modulation within delivery systems provides a foundation for future studies exploring this potential intersection.

Development of Stimuli-Responsive this compound Formulations for Targeted Delivery (research concepts)

Targeted delivery systems aim to deliver therapeutic agents specifically to diseased cells or tissues, minimizing exposure to healthy ones. acs.orgdntb.gov.uamdpi.com Nanoparticles can be engineered for targeted delivery through surface modifications with ligands that bind to specific cell surface receptors. acs.orgmdpi.com Stimuli-responsive formulations represent a further advancement, designed to release their payload in response to specific triggers present at the target site, such as changes in pH, temperature, or enzyme activity. nih.gov

As a core component of lipid nanoparticles, this compound-based formulations can serve as a versatile platform for developing such advanced delivery systems. Research concepts in this area would involve chemically modifying this compound or incorporating other lipids and polymers into this compound-containing liposomes or LNPs to confer stimuli-responsive properties. For example, incorporating pH-sensitive lipids could facilitate the release of encapsulated cargo within the acidic environment of endosomes or tumor tissues. acs.org Similarly, integrating temperature-sensitive components could allow for triggered release upon localized hyperthermia. While specific examples of stimuli-responsive this compound formulations were not detailed in the search results, the general principles of developing targeted and stimuli-responsive lipid-based nanoparticles are well-established and represent a clear future research direction for this compound to enhance the precision of therapeutic delivery. acs.orgacs.orgdntb.gov.uamdpi.comnih.govuni-kiel.de

Identification of Underexplored Research Gaps and Future Academic Pursuits for this compound

Despite the recognized potential of this compound as a cationic lipid in delivery systems and its immunomodulatory properties, several research gaps remain, pointing towards future academic pursuits. A significant gap lies in the detailed understanding of the specific interactions of this compound, compared to its S-isomer or racemic DOTAP, with various cell types and biological environments, particularly in the context of delivering complex payloads like gene editing machinery. caymanchem.comresearchgate.netpdsbiotech.com

Q & A

Q. What is the mechanism by which R-DOTAP facilitates DNA transfection in mammalian cell lines?

this compound (a synthetic cationic lipid) forms stable liposome-DNA complexes through electrostatic interactions, enabling efficient cellular uptake via membrane fusion. Key factors include lipid-to-DNA charge ratios, particle size optimization, and cell membrane compatibility. Experimental validation involves dynamic light scattering (DLS) for complex size analysis and fluorescence microscopy to track intracellular DNA delivery . Standard protocols recommend using serum-free media during transfection to avoid lipid-protein interactions that reduce efficiency .

Q. How do researchers design controlled experiments to compare this compound with other transfection reagents (e.g., lipofectamine)?

  • Population (P): Select cell lines with varying membrane compositions (e.g., HEK293, HeLa).
  • Intervention (I): Apply this compound at optimized lipid-to-DNA ratios (e.g., 2:1 to 4:1) .
  • Comparison (C): Include commercial reagents (e.g., Lipofectamine 3000) and traditional methods (calcium phosphate).
  • Outcome (O): Measure transfection efficiency (flow cytometry) and cytotoxicity (MTT assays) .
  • Statistical rigor: Use ANOVA for multi-group comparisons and report p-values with confidence intervals .

Q. What are the critical parameters for ensuring reproducibility in this compound-mediated transfection studies?

Reproducibility requires strict documentation of:

  • Lipid preparation: Storage conditions (−20°C, desiccated), hydration time, and sonication duration.
  • Cell confluency: Optimal transfection occurs at 70–80% confluency.
  • Quality controls: Include positive/negative controls (e.g., GFP plasmids vs. empty vectors). Detailed protocols should be provided in supplementary materials, adhering to journal guidelines for replicability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported transfection efficiencies of this compound across different studies?

Contradictions often arise from variability in experimental conditions. A systematic approach includes:

  • Meta-analysis: Compile data from peer-reviewed studies to identify trends (e.g., higher efficiency in adherent vs. suspension cells).
  • Controlled replication: Standardize variables (e.g., lipid batch, cell passage number) and use orthogonal validation methods (e.g., qPCR for gene expression vs. fluorescent reporters) .
  • Data transparency: Share raw datasets and metadata (e.g., via repositories like Zenodo) to enable reanalysis .

Q. What advanced strategies optimize this compound formulations for in vivo gene delivery while minimizing toxicity?

  • Surface modification: PEGylation of liposomes to enhance circulation time and reduce immune clearance.
  • Targeted delivery: Conjugate ligands (e.g., folate, antibodies) to this compound complexes for tissue-specific uptake.
  • Toxicity profiling: Conduct in vivo biodistribution studies and assess inflammatory markers (e.g., IL-6, TNF-α) . Example Table:
ParameterIn Vitro OptimizationIn Vivo Adjustment
Lipid-DNA Ratio3:12:1 (lower toxicity)
Particle Size100–200 nm<150 nm
Zeta Potential+30 mV+20 mV (serum stability)

Q. How can this compound-based transfection be integrated with CRISPR-Cas9 systems for precise genome editing?

  • Complex formulation: Co-encapsulate Cas9 mRNA and sgRNA in this compound liposomes to protect RNA from degradation.
  • Delivery efficiency: Use SURVEYOR or T7E1 assays to quantify editing rates and off-target effects.
  • Ethical considerations: Follow institutional guidelines for genome-editing workflows and data reporting .

Methodological Guidance

Q. What analytical techniques are essential for characterizing this compound-DNA complexes?

  • Physicochemical analysis: DLS (size/zeta potential), TEM (morphology).
  • Functional assays: Gel retardation assays (DNA binding efficiency), luciferase reporter systems (transfection efficacy).
  • Troubleshooting tip: If complexes aggregate, adjust the lipid:DNA ratio or incorporate helper lipids (e.g., DOPE) .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Quality assurance: Perform NMR and mass spectrometry to verify lipid purity.
  • Standardized protocols: Adopt Good Laboratory Practice (GLP) for synthesis and storage.
  • Collaborative validation: Share batches with collaborating labs for cross-verification of results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.